molecular formula C10H4Cl2F3NO B097448 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol CAS No. 18706-23-5

6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol

Cat. No.: B097448
CAS No.: 18706-23-5
M. Wt: 282.04 g/mol
InChI Key: AZADALPYSVBIQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel therapeutic agents. The quinoline core is a fundamental structure in numerous compounds with profound biological activities . This specific derivative serves as a key synthetic intermediate for researchers constructing advanced molecules to probe biological pathways and develop new treatments. The core quinoline structure is recognized for its exceptional versatility in pharmaceutical research . Quinoline derivatives are extensively investigated for their potential as anticancer agents, employing diverse mechanisms of action such as acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration . Furthermore, the quinoline scaffold is a classic foundation in antimalarial research, with derivatives like chloroquine demonstrating the importance of this structural class in combating global diseases . The strategic chloro and trifluoromethyl substituents on this quinolin-4-ol compound are typical modifications used by medicinal chemists to fine-tune the molecular properties of a lead compound, potentially enhancing its selectivity, bioavailability, and binding affinity to biological targets . As such, this chemical is a valuable reagent for scientists working in early-stage drug discovery, providing a versatile building block for the synthesis of more complex, target-specific molecules for biological evaluation.

Properties

IUPAC Name

6,8-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3NO/c11-4-1-5-7(17)3-8(10(13,14)15)16-9(5)6(12)2-4/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZADALPYSVBIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C=C(N2)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347677
Record name 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18706-23-5
Record name 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6,8-dichloro-2-(trifluoromethyl)quinolin-4-ol, a fluorinated quinoline derivative of interest in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly available literature, this document outlines a plausible synthetic pathway based on established methodologies for analogous quinoline structures. Furthermore, it details the expected analytical and spectroscopic properties that would be utilized for its characterization. The guide also discusses the potential biological significance of this class of compounds, drawing parallels with structurally related molecules that have demonstrated notable pharmacological activities.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties, have made them a focal point of extensive research in drug discovery. The incorporation of a trifluoromethyl group and chlorine atoms into the quinoline scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting molecule. The electron-withdrawing nature of these substituents can enhance metabolic stability, improve membrane permeability, and influence binding affinity to biological targets. This guide focuses on the synthesis and characterization of a specific derivative, this compound.

Proposed Synthesis

A feasible synthetic route to this compound involves the cyclization of a substituted aniline precursor. A logical starting material for this synthesis is 2,4-dichloro-6-(trifluoromethyl)aniline. The general approach is based on the well-established Conrad-Limpach and related quinoline synthesis reactions.

Synthetic Workflow

The proposed synthesis is a multi-step process commencing with the reaction of 2,4-dichloro-6-(trifluoromethyl)aniline with a suitable three-carbon synthon, such as diethyl malonate, followed by thermal cyclization and subsequent hydrolysis and decarboxylation.

Synthesis_Workflow Figure 1. Proposed Synthesis Workflow A 2,4-Dichloro-6-(trifluoromethyl)aniline C Condensation A->C B Diethyl Malonate B->C D Intermediate Adduct C->D Heat E Thermal Cyclization (Gould-Jacobs type reaction) D->E High Temperature F Ethyl 6,8-dichloro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate E->F G Saponification F->G Base (e.g., NaOH) H 6,8-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic acid G->H I Decarboxylation H->I Heat J This compound I->J

Caption: Figure 1. Proposed Synthesis Workflow

Experimental Protocol (Hypothetical)

Step 1: Condensation of 2,4-dichloro-6-(trifluoromethyl)aniline with Diethyl Malonate

  • To a stirred solution of 2,4-dichloro-6-(trifluoromethyl)aniline (1.0 eq) in a suitable high-boiling solvent (e.g., diphenyl ether), add diethyl malonate (1.1 eq).

  • Heat the reaction mixture to 140-150 °C for 2-3 hours, allowing for the removal of ethanol by distillation.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the crude intermediate adduct can be used directly in the next step or purified by vacuum distillation.

Step 2: Thermal Cyclization

  • The crude intermediate from the previous step is added dropwise to a pre-heated high-boiling solvent (e.g., Dowtherm A) at 240-250 °C.

  • The reaction mixture is maintained at this temperature for 30-60 minutes to facilitate cyclization.

  • After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the crude ethyl 6,8-dichloro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate.

  • The solid is collected by filtration and washed with the non-polar solvent.

Step 3: Saponification

  • The crude ester is suspended in an aqueous solution of sodium hydroxide (10-20%).

  • The mixture is heated to reflux until a clear solution is obtained, indicating complete hydrolysis of the ester.

  • After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The resulting solid, 6,8-dichloro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic acid, is collected by filtration and washed with water.

Step 4: Decarboxylation

  • The carboxylic acid is heated in a high-boiling solvent (e.g., diphenyl ether) at a temperature above its melting point until the evolution of carbon dioxide ceases.

  • The reaction mixture is cooled, and the final product, this compound, is precipitated by the addition of a non-polar solvent.

  • The product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization

Physical Properties
PropertyExpected Value
Molecular Formula C₁₀H₄Cl₂F₃NO
Molecular Weight 282.05 g/mol
Appearance Off-white to pale yellow solid
Melting Point Expected to be >250 °C
Solubility Sparingly soluble in common organic solvents
Spectroscopic Data (Predicted)
TechniqueExpected Observations
¹H NMR Aromatic protons would appear as multiplets or doublets in the downfield region (δ 7.0-8.5 ppm). The hydroxyl proton may appear as a broad singlet.
¹³C NMR Aromatic carbons would resonate in the range of δ 110-150 ppm. The carbon bearing the trifluoromethyl group would show a quartet due to C-F coupling. The carbonyl carbon (in the quinolone tautomer) would be significantly downfield.
¹⁹F NMR A singlet corresponding to the CF₃ group would be observed, likely in the region of δ -60 to -70 ppm (relative to CFCl₃).
IR (KBr) Characteristic peaks for O-H stretching (broad, ~3400 cm⁻¹), C=O stretching (in the quinolone tautomer, ~1650 cm⁻¹), C=C and C=N stretching (~1600-1400 cm⁻¹), and C-F stretching (~1300-1100 cm⁻¹).
Mass Spectrometry (EI) A molecular ion peak (M⁺) at m/z 281/283/285 corresponding to the isotopic pattern of two chlorine atoms. Fragmentation would likely involve the loss of Cl, CO, and CF₃ fragments.

Potential Biological Activity and Signaling Pathways

Specific biological data for this compound is not currently available in the scientific literature. However, the structural motifs present in this molecule suggest potential for various pharmacological activities. Quinoline derivatives are known to exhibit a wide range of biological effects, including anticancer and antimicrobial properties.

The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability and efficacy. Chloro-substituted quinolines have also been extensively studied for their therapeutic potential. For instance, chloroquine, a well-known antimalarial drug, features a chlorine atom on the quinoline ring.

Given the prevalence of quinoline-based compounds as kinase inhibitors in cancer therapy, it is plausible that this compound could interact with intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis. A hypothetical signaling pathway that could be targeted by such a compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Signaling_Pathway Figure 2. Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 6,8-Dichloro-2-(trifluoromethyl) quinolin-4-ol (Hypothetical Target) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Figure 2. Hypothetical Signaling Pathway Inhibition

Conclusion

This compound represents a potentially valuable scaffold for the development of novel therapeutic agents. While detailed experimental data for this specific compound is lacking, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and the properties of related molecules. Further investigation into the synthesis, purification, and comprehensive biological evaluation of this compound is warranted to fully elucidate its potential in medicinal chemistry. The information presented here serves as a foundational resource for researchers embarking on the study of this and similar halogenated and trifluoromethylated quinoline derivatives.

Disclaimer

The experimental protocol and predicted characterization data presented in this document are hypothetical and based on scientific precedent for similar compounds. Actual experimental results may vary. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all necessary safety precautions. The discussion of potential biological activity is speculative and intended for informational purposes only.

Navigating the Therapeutic Potential of 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including potent anticancer and antimicrobial effects. The presence of dichloro and trifluoromethyl substituents on the quinoline ring, as seen in 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol, is often associated with enhanced lipophilicity and metabolic stability, which can contribute to increased biological efficacy. This technical guide consolidates the current understanding of related compounds to project the therapeutic potential of this specific molecule.

Anticipated Biological Activities and Quantitative Data from Analogs

Based on the biological evaluation of structurally similar dichloro- and trifluoromethyl-substituted quinolines, this compound is predicted to exhibit significant anticancer and antimicrobial properties. The following tables summarize quantitative data from analogous compounds to provide a comparative perspective.

Table 1: Anticancer Activity of Structurally Related Quinoline Derivatives

Compound/AnalogCancer Cell LineIC50 (µM)Reference
2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-olNot Specified14.14[1]
4-Amino-7-(trifluoromethyl)quinoline DerivativesBreast (MCF-7)3.42 - 23.32
4-Amino-7-(trifluoromethyl)quinoline DerivativesLung (A549)5.97 - 22.01
2,8-Bis(trifluoromethyl)quinoline DerivativePromyelocytic Leukemia (HL-60)10 ± 2.5
2-Phenylquinolin-4-amine DerivativesColon (HT-29)8.12 - 11.34

Table 2: Antimicrobial Activity of Structurally Related Quinoline Derivatives

Compound/AnalogMicroorganismMIC (µg/mL)Reference
Quinolyl Hydrazone AnaloguesVarious Pathogenic Strains6.25 - 100[2]
4-amino-3-chloro-5-nitrobenzotrifluorideVibrio parahaemolyticus100[3]
2-iodo-4-trifluoromethylanilineVibrio parahaemolyticus50[3]

Key Experimental Protocols

The following are detailed experimental protocols for assays commonly used to evaluate the biological activity of quinoline derivatives. These can be adapted for the investigation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • 96-well plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compound (dissolved in DMSO)

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Inoculation: Add the inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Potential Signaling Pathways and Mechanisms of Action

Quinoline derivatives exert their biological effects through various mechanisms. The diagrams below illustrate potential signaling pathways that may be modulated by this compound, based on the known activities of related compounds.

G cluster_workflow Experimental Workflow for Biological Evaluation Compound This compound Anticancer Anticancer Activity Compound->Anticancer Antimicrobial Antimicrobial Activity Compound->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., MTT) Anticancer->Cytotoxicity MIC MIC Determination (Broth Microdilution) Antimicrobial->MIC Apoptosis Apoptosis Assays (e.g., Flow Cytometry) Cytotoxicity->Apoptosis Data Data Analysis (IC50 / MIC) Apoptosis->Data MBC MBC Determination MIC->MBC MBC->Data G cluster_pathway Hypothetical Anticancer Signaling Pathway Compound Quinoline Derivative ROS Increased ROS Production Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Unraveling the Core Mechanism of Action: 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol as a Dihydroorotate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol is a synthetic chemical compound belonging to the quinoline class. While direct and extensive research on this specific molecule is not widely published, its structural features, particularly the quinoline core substituted with a trifluoromethyl group, strongly suggest its classification as a potent inhibitor of dihydroorotate dehydrogenase (DHODH). This enzyme is a critical player in the de novo pyrimidine biosynthesis pathway, making it a significant target for therapeutic intervention in various diseases, including viral infections and cancer. This technical guide synthesizes the likely mechanism of action of this compound based on the well-established pharmacology of DHODH inhibitors and provides detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The primary mechanism of action of this compound is proposed to be the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1][2][3][4] Specifically, DHODH facilitates the oxidation of dihydroorotate to orotate.[5][6]

By inhibiting DHODH, this compound disrupts this crucial pathway, leading to a depletion of the intracellular pyrimidine pool.[1][4] This has profound effects on cellular processes that are highly dependent on nucleic acid synthesis, such as cell proliferation.[1][4] Rapidly dividing cells, including cancer cells and host cells infected with viruses, have a high demand for pyrimidines, making them particularly susceptible to the effects of DHODH inhibition.[1][2][][8][9] The therapeutic potential of DHODH inhibitors lies in their ability to selectively target these hyperproliferative states.[1][2]

Signaling Pathway: De Novo Pyrimidine Biosynthesis

The diagram below illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound.

De_Novo_Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_downstream Downstream Synthesis (Cytosol) Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate_cytosol Dihydroorotate Carbamoyl Aspartate->Dihydroorotate_cytosol DHOase Dihydroorotate_mito Dihydroorotate Dihydroorotate_cytosol->Dihydroorotate_mito Transport DHODH DHODH Dihydroorotate_mito->DHODH Orotate Orotate OMP Orotidine 5'-monophosphate Orotate->OMP UMPS DHODH->Orotate Inhibitor This compound Inhibitor->DHODH Inhibition UMP Uridine 5'-monophosphate OMP->UMP UMPS UTP_CTP UTP & CTP UMP->UTP_CTP Nucleic_Acids DNA & RNA Synthesis UTP_CTP->Nucleic_Acids

De Novo Pyrimidine Biosynthesis Pathway Inhibition.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound, based on typical values for potent DHODH inhibitors.[10][11][12] This data is for illustrative purposes to guide experimental design.

ParameterDescriptionIllustrative Value
IC50 Half-maximal inhibitory concentration against a specific virus (e.g., Influenza A) in a cell-based assay.0.5 - 5 µM
CC50 Half-maximal cytotoxic concentration in a host cell line (e.g., MDCK).> 50 µM
SI Selectivity Index (CC50/IC50). A higher value indicates greater antiviral specificity.> 10
KD Dissociation constant for binding to human DHODH, determined by Surface Plasmon Resonance (SPR).1 - 10 µM

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (IC50) and Cytotoxicity (CC50)

This protocol describes a cell-based assay to determine the 50% inhibitory concentration (IC50) against a virus and the 50% cytotoxic concentration (CC50) of this compound.[13][14][15]

Materials:

  • Host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for Influenza A virus)

  • Virus stock (e.g., Influenza A/PR/8/34(H1N1))

  • This compound

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Methodology:

  • Cell Seeding:

    • Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

  • Cytotoxicity Assay (CC50):

    • Add the serially diluted compound to wells containing the host cells (uninfected).

    • Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

    • Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

    • Calculate the CC50 value by plotting cell viability against the compound concentration.

  • Antiviral Assay (IC50):

    • In a separate plate, add the serially diluted compound to the host cells.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • Include a virus control (infected, untreated cells) and a cell control (uninfected, untreated cells).

    • Incubate for 48-72 hours, or until cytopathic effect (CPE) is observed in the virus control wells.

    • Measure cell viability as described above.

    • Calculate the IC50 value by plotting the inhibition of virus-induced cell death against the compound concentration.

Antiviral_Cytotoxicity_Workflow cluster_setup Assay Setup cluster_assays Parallel Assays cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis Seed_Cells Seed host cells in 96-well plates Prepare_Compound Prepare serial dilutions of the compound Seed_Cells->Prepare_Compound Cytotoxicity_Assay Add compound to uninfected cells Prepare_Compound->Cytotoxicity_Assay Antiviral_Assay Add compound and virus to cells Prepare_Compound->Antiviral_Assay Incubate_Cytotoxicity Incubate for 48-72 hours Cytotoxicity_Assay->Incubate_Cytotoxicity Incubate_Antiviral Incubate for 48-72 hours Antiviral_Assay->Incubate_Antiviral Add_Viability_Reagent_Cyto Add cell viability reagent Incubate_Cytotoxicity->Add_Viability_Reagent_Cyto Add_Viability_Reagent_Anti Add cell viability reagent Incubate_Antiviral->Add_Viability_Reagent_Anti Read_Plate_Cyto Measure signal (Plate Reader) Add_Viability_Reagent_Cyto->Read_Plate_Cyto Read_Plate_Anti Measure signal (Plate Reader) Add_Viability_Reagent_Anti->Read_Plate_Anti Calculate_CC50 Calculate CC50 Read_Plate_Cyto->Calculate_CC50 Calculate_IC50 Calculate IC50 Read_Plate_Anti->Calculate_IC50

Experimental Workflow for Antiviral and Cytotoxicity Assays.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity (KD)

This protocol outlines the determination of the binding affinity of this compound to recombinant human DHODH using SPR.[16][17][18][19]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human DHODH (ligand)

  • This compound (analyte)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution

Methodology:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the recombinant human DHODH over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active sites by injecting ethanolamine.

  • Analyte Binding:

    • Prepare a series of concentrations of this compound in the running buffer.

    • Inject the different concentrations of the analyte over the immobilized DHODH surface, followed by a dissociation phase with running buffer.

    • Include a reference flow cell (without DHODH) to subtract non-specific binding.

  • Data Analysis:

    • Record the sensorgrams for each analyte concentration.

    • Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

SPR_Workflow Start Start Activate_Chip Activate sensor chip surface (EDC/NHS) Start->Activate_Chip Immobilize_DHODH Immobilize recombinant DHODH (ligand) Activate_Chip->Immobilize_DHODH Block_Surface Block remaining active sites (ethanolamine) Immobilize_DHODH->Block_Surface Prepare_Analyte Prepare serial dilutions of the compound (analyte) Block_Surface->Prepare_Analyte Inject_Analyte Inject analyte over the surface Prepare_Analyte->Inject_Analyte Measure_Binding Record sensorgrams (association/dissociation) Inject_Analyte->Measure_Binding Regenerate_Surface Regenerate the sensor surface Measure_Binding->Regenerate_Surface Analyze_Data Analyze data and calculate KD Measure_Binding->Analyze_Data Regenerate_Surface->Inject_Analyte Repeat for each concentration

Experimental Workflow for SPR-based Binding Affinity Assay.

Conclusion

Based on its chemical structure, this compound is strongly positioned as an inhibitor of dihydroorotate dehydrogenase. Its mechanism of action is centered on the disruption of the de novo pyrimidine biosynthesis pathway, a critical process for the proliferation of cancer cells and the replication of viruses. This technical guide provides a foundational understanding of this mechanism and detailed protocols for the experimental validation of its activity. Further investigation into the specific inhibitory profile and therapeutic potential of this compound is warranted and can be guided by the methodologies outlined herein.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol is a halogenated quinoline derivative. Compounds within this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships and for quality control in synthetic processes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the unambiguous characterization of these compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the known chemical shifts and fragmentation patterns of similar quinoline and trifluoromethyl-containing aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.2d1HH-5
~7.4 - 7.7d1HH-7
~6.5 - 6.8s1HH-3
~11 - 13br s1HOH

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~170 - 180C-4
~145 - 155 (q)C-2
~140 - 148C-8a
~130 - 138C-6
~125 - 135C-8
~120 - 130 (q, ¹JCF)CF₃
~120 - 128C-5
~115 - 125C-4a
~110 - 120C-7
~100 - 110C-3

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2800BroadO-H stretch
1640 - 1680StrongC=O stretch (keto tautomer)
1550 - 1620Medium-StrongC=C and C=N stretching
1250 - 1350StrongC-F stretch (CF₃)
1100 - 1200StrongC-F stretch (CF₃)
700 - 850StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
281/283/285High[M]⁺, [M+2]⁺, [M+4]⁺ isotopic cluster
262/264/266Medium[M-F]⁺
246/248/250Medium[M-Cl]⁺
212/214High[M-CF₃]⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the hydroxyl proton is of interest). The sample should be fully dissolved.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹³C NMR, a proton-decoupled sequence should be used to simplify the spectrum.

    • Additional experiments such as DEPT-135 can be run to differentiate between CH, CH₂, and CH₃ groups.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis dissolve Dissolve Sample (5-10 mg in 0.6 mL DMSO-d6) add_tms Add TMS (Internal Standard) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer acquire_1h Acquire 1H Spectrum transfer->acquire_1h acquire_13c Acquire 13C Spectrum (Proton Decoupled) acquire_1h->acquire_13c acquire_dept Acquire DEPT-135 (Optional) acquire_13c->acquire_dept analyze_shifts Analyze Chemical Shifts acquire_dept->analyze_shifts structure_elucidation Structure Elucidation analyze_shifts->structure_elucidation analyze_coupling Analyze Coupling Constants analyze_coupling->structure_elucidation analyze_integration Analyze Integration analyze_integration->structure_elucidation IR_Workflow cluster_sample_prep Sample Preparation (ATR) cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis clean_crystal Clean ATR Crystal place_sample Place Sample on Crystal clean_crystal->place_sample apply_pressure Apply Pressure place_sample->apply_pressure record_bkg Record Background Spectrum apply_pressure->record_bkg record_sample Record Sample Spectrum record_bkg->record_sample identify_peaks Identify Characteristic Peaks record_sample->identify_peaks assign_groups Assign Functional Groups identify_peaks->assign_groups MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization Ionization (EI) cluster_analysis_detection Analysis and Detection cluster_data_interpretation Data Interpretation inject_sample Inject Sample into GC electron_bombardment Electron Bombardment (70 eV) inject_sample->electron_bombardment mass_separation Mass Separation (m/z) electron_bombardment->mass_separation ion_detection Ion Detection mass_separation->ion_detection identify_molecular_ion Identify Molecular Ion Peak ion_detection->identify_molecular_ion analyze_fragments Analyze Fragmentation Pattern identify_molecular_ion->analyze_fragments

Navigating the Solubility Landscape of 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. Understanding its solubility is a critical early step in preclinical development, profoundly impacting its formulation, bioavailability, and ultimate therapeutic efficacy. This technical guide addresses the solubility of this compound, providing a framework for its empirical determination and theoretical assessment.

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in various organic and aqueous solvents. Consequently, this document focuses on providing detailed experimental protocols for researchers to determine these crucial parameters in-house. Furthermore, to provide a valuable point of reference, this guide summarizes available solubility data for structurally analogous quinoline derivatives.

Theoretical Solubility Profile

The molecular structure of this compound suggests a compound with predominantly lipophilic characteristics, likely resulting in poor aqueous solubility. The presence of two chlorine atoms and a trifluoromethyl group significantly increases its hydrophobicity. Halogenation is known to decrease water solubility, a factor that is compounded by the presence of the CF3 group.[1] The quinoline core itself is only slightly soluble in cold water.[2] The hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor, which may offer some limited interaction with protic solvents. However, this is unlikely to overcome the strong hydrophobic contributions of the rest of the molecule. Therefore, it is anticipated that this compound will exhibit greater solubility in organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and chlorinated solvents, as is common for many quinoline derivatives.[3]

Quantitative Solubility Data for Analogous Quinoline Derivatives

While specific data for this compound is not available, the solubility of structurally related compounds can provide valuable insights into its likely behavior. The following table summarizes known solubility data for other halogenated quinoline derivatives.

Compound NameSolventTemperatureSolubility
4-Chloro-7-(trifluoromethyl)quinolineChloroformNot Specified25 mg/mL
4,7-DichloroquinolineChloroformNot Specified50 mg/mL
4,7-DichloroquinolineEthanol26.65 °C0.0113 (mole fraction)
4,7-DichloroquinolineEthanol30.05 °C0.0145 (mole fraction)
4,7-DichloroquinolineEthanol34.95 °C0.0224 (mole fraction)
4,7-DichloroquinolineEthanol40.15 °C0.0364 (mole fraction)
4,7-DichloroquinolineEthanol44.95 °C0.0564 (mole fraction)
4,7-DichloroquinolineEthanol50.05 °C0.0886 (mole fraction)
4,7-DichloroquinolineEthanol55.15 °C0.1353 (mole fraction)
4,7-DichloroquinolineEthanol60.25 °C0.2083 (mole fraction)

Experimental Protocols for Solubility Determination

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[4] This method involves creating a saturated solution of the compound in a given solvent and then quantifying the concentration of the dissolved solute.

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

1. Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, DMSO)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, ensure compatibility with solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[5]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.

  • Quantification by HPLC:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

3. Calculation of Solubility:

  • Calculate the solubility by multiplying the concentration determined by HPLC by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Protocol 2: HPLC Quantification Method

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: A reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm) is generally suitable for quinoline derivatives.[6]

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted). The exact composition should be optimized to achieve good peak shape and retention time.[7]

  • Flow Rate: Typically 1.0 mL/min.[6]

  • Detection Wavelength: The wavelength of maximum absorbance for this compound, which should be determined by a UV scan. A wavelength of 254 nm is often a good starting point for aromatic compounds.[7]

  • Column Temperature: Maintained at a constant temperature, for example, 40 °C, to ensure reproducibility.[7]

2. Calibration Curve:

  • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO or the mobile phase).

  • Create a series of at least five calibration standards by serial dilution of the stock solution.

  • Inject the calibration standards into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting peak area versus concentration. The curve should have a correlation coefficient (R²) of ≥ 0.99.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for solubility determination and the logical relationships influencing the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_sep Sample Separation cluster_quant Quantification cluster_result Final Calculation A Add excess compound to solvent B Seal vial A->B C Equilibrate in shaker bath (24-48h at constant T) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute filtered sample F->G H Analyze by HPLC G->H I Determine concentration from calibration curve H->I J Calculate solubility (Concentration x Dilution Factor) I->J

Caption: Experimental workflow for determining equilibrium solubility.

G cluster_features Key Structural Features cluster_properties Resulting Physicochemical Properties cluster_solubility Predicted Solubility Compound This compound Quinoline Quinoline Core Compound->Quinoline Chloro 6,8-Dichloro Groups Compound->Chloro CF3 2-(Trifluoromethyl) Group Compound->CF3 OH 4-ol (Hydroxyl) Group Compound->OH Lipophilicity High Lipophilicity Quinoline->Lipophilicity Chloro->Lipophilicity CF3->Lipophilicity HBA Hydrogen Bond Acceptor/Donor OH->HBA Aqueous Poor Aqueous Solubility Lipophilicity->Aqueous Organic Good Organic Solvent Solubility Lipophilicity->Organic HBA->Aqueous (limited effect)

Caption: Factors influencing the solubility of the target compound.

References

Potential Therapeutic Targets of 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a predictive analysis of the potential therapeutic targets of 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol based on the biological activities of structurally related quinoline derivatives. As of the latest literature review, specific experimental data on this compound is limited. The information herein is intended to guide future research and should not be interpreted as established fact.

Introduction

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial effects. The unique chemical properties of the quinoline ring system, such as its aromaticity and ability to participate in hydrogen bonding and π-π stacking interactions, allow for effective binding to a variety of biological targets. The introduction of specific substituents, such as halogens and trifluoromethyl groups, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these compounds. The presence of dichloro and trifluoromethyl moieties in this compound suggests a strong potential for biological activity. This technical guide consolidates the known activities of analogous compounds to predict the likely therapeutic targets and mechanisms of action for this specific molecule.

Predicted Therapeutic Areas and Molecular Targets

Based on extensive research into quinoline derivatives bearing chloro and trifluoromethyl substitutions, the primary therapeutic areas for this compound are predicted to be oncology, infectious diseases (specifically malaria), and microbiology.

Anticancer Activity

Quinoline derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[1][2][3]

Potential Molecular Targets:

  • Tyrosine Kinases: Many quinoline-based compounds are potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4] Inhibition of these receptors can disrupt downstream signaling pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK pathways, which are central to cell growth, proliferation, and angiogenesis.[3][4]

  • Topoisomerases: Certain quinoline derivatives can function as topoisomerase inhibitors, interfering with DNA replication and transcription in rapidly dividing cancer cells.[1][2]

  • Tubulin Polymerization: Some quinoline compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]

Hypothesized Signaling Pathway Intervention in Cancer:

anticancer_pathway Growth Factor Growth Factor RTK (EGFR/VEGFR) RTK (EGFR/VEGFR) Growth Factor->RTK (EGFR/VEGFR) PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway RTK (EGFR/VEGFR)->PI3K/Akt/mTOR Pathway Ras/Raf/MEK Pathway Ras/Raf/MEK Pathway RTK (EGFR/VEGFR)->Ras/Raf/MEK Pathway Angiogenesis Angiogenesis RTK (EGFR/VEGFR)->Angiogenesis Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt/mTOR Pathway->Cell Proliferation & Survival Ras/Raf/MEK Pathway->Cell Proliferation & Survival Quinoline Derivative Quinoline Derivative Quinoline Derivative->RTK (EGFR/VEGFR) Inhibition

Caption: Postulated inhibition of key cancer signaling pathways by a quinoline derivative.

Antimalarial Activity

The quinoline core is fundamental to many antimalarial drugs, including chloroquine and mefloquine. The mechanism of action is often attributed to the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[1]

Potential Molecular Target:

  • Heme Polymerization: Quinolines are thought to accumulate in the acidic food vacuole of the parasite and interfere with the polymerization of toxic heme into hemozoin, leading to parasite death.[1] The trifluoromethyl group may enhance the lipophilicity and accumulation of the compound in the parasite.

Hypothesized Antimalarial Mechanism:

antimalarial_mechanism Hemoglobin Digestion Hemoglobin Digestion Heme (toxic) Heme (toxic) Hemoglobin Digestion->Heme (toxic) Hemozoin (non-toxic) Hemozoin (non-toxic) Heme (toxic)->Hemozoin (non-toxic) Heme Polymerase Parasite Death Parasite Death Heme (toxic)->Parasite Death Quinoline Derivative Quinoline Derivative Quinoline Derivative->Heme (toxic) Inhibition of Polymerization

Caption: Hypothesized disruption of heme detoxification by a quinoline derivative.

Antimicrobial Activity

Various quinoline derivatives have demonstrated broad-spectrum antibacterial and antifungal activity. The presence of halogens on the quinoline ring is often associated with enhanced antimicrobial properties.

Potential Molecular Targets:

  • DNA Gyrase and Topoisomerase IV: In bacteria, quinolones are known to target these enzymes, which are essential for DNA replication, repair, and recombination.

  • Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall.

  • Fungal Ergosterol Biosynthesis: In fungi, quinolines may disrupt the synthesis of ergosterol, a vital component of the fungal cell membrane.

Quantitative Data from Structurally Related Compounds

The following tables summarize the in vitro biological activities of quinoline derivatives that are structurally related to this compound. This data provides a basis for estimating the potential potency of the target compound.

Table 1: In Vitro Anticancer Activity of Substituted Quinoline Derivatives

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Quinoline-based dihydrazone 3bMCF-7 (Breast)7.05[6][7]
Quinoline-based dihydrazone 3cMCF-7 (Breast)7.016[6][7]
4,7-dichloroquinolineHeLa (Cervical)6.7 nM (CQ-s), 8.5 nM (CQ-r)[8]

Table 2: In Vitro Antimalarial Activity of Trifluoromethyl-Quinoline Derivatives

Compound/AnalogP. falciparum StrainIC50 (µg/mL)Reference
2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketoneD10 (CQ-sensitive)4.8[9]
2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketoneD10 (CQ-sensitive)5.2[9]
7-chloro-4-aminoquinoline derivativesK1/W2 (CQ-resistant)0.00979 - 0.450[10]

Table 3: In Vitro Antimicrobial Activity of Quinoline Derivatives

Compound/AnalogMicroorganismMIC (µg/mL)Reference
Quinolone-rhodanine conjugate 32F. oxysporum25[11]
Quinolone-rhodanine conjugate 33A. niger25[11]
Quinolone-rhodanine conjugate 34C. neoformans25[11]
Quinoline derivative 2Bacillus cereus3.12[12]
Quinoline derivative 6Staphylococcus aureus3.12[12]

Experimental Protocols

The following are detailed, representative protocols for key experiments to evaluate the potential therapeutic activities of this compound.

In Vitro Anticancer Activity: MTT Cell Viability Assay

This assay determines the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).[13][14][15]

Workflow for In Vitro Anticancer Evaluation:

anticancer_workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

References

The Structural Dance of Activity: An In-depth Guide to the Structure-Activity Relationship of Dichlorinated Quinolinols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of chlorine atoms onto the quinolinol core significantly modulates the physicochemical and electronic properties of the molecule, leading to a diverse range of biological activities. This technical guide delves into the intricate structure-activity relationships (SAR) of dichlorinated quinolinols, providing a comprehensive overview of their therapeutic potential, underlying mechanisms of action, and the experimental methodologies used to elucidate their properties.

Quantitative Insights into Biological Activities

The biological activity of dichlorinated quinolinols is profoundly influenced by the position and number of chlorine substituents, as well as other functional groups attached to the quinoline ring. This section summarizes the available quantitative data for their antifungal and antibacterial activities.

Antifungal Activity

Dichlorinated 8-quinolinols have demonstrated notable efficacy against various fungal pathogens, particularly Candida species. The position of the chlorine atoms on the quinoline ring plays a critical role in determining the antifungal potency.

Table 1: Antifungal Activity of Dichlorinated 8-Quinolinols against Candida Species [1]

CompoundSubstitution PatternCandida albicans MIC (µg/mL)Candida tropicalis MIC (µg/mL)
12,5-dichloro-8-quinolinol>10>10
25,6-dichloro-8-quinolinol0.630.63
33,5-dichloro-8-quinolinol0.310.31
43,7-dichloro-8-quinolinol0.630.63
54,5-dichloro-8-quinolinol>10>10
5-Fluorocytosine (Control)-1.251.25

SAR Insights for Antifungal Activity:

  • Position of Chlorine Atoms: The data clearly indicates that the placement of chlorine atoms is crucial for antifungal activity. Dichlorination at the 3,5-, 3,7-, and 5,6- positions of the 8-quinolinol ring results in potent antifungal activity, with the 3,5-dichloro derivative being the most effective.[1] In contrast, 2,5- and 4,5-dichloro substitution patterns lead to a significant loss of activity.[1]

  • Chelation and Mechanism: The antifungal action of 8-hydroxyquinolines is often attributed to their ability to chelate essential metal ions, thereby disrupting vital cellular processes.[2][3] The electronic effects of the chlorine atoms can influence the chelating ability and lipophilicity of the molecule, impacting its uptake and interaction with fungal targets. Some studies suggest that these compounds can damage the fungal cell wall and compromise the integrity of the cytoplasmic membrane.

Antibacterial Activity

Dichlorinated quinolinols have also been investigated for their antibacterial properties, particularly against drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).

Table 2: Antibacterial Activity of a Dichlorinated Quinolinol Derivative [4][5]

CompoundSubstitution PatternM. tuberculosis MIC (µM)M. smegmatis MIC (µM)MSSA MIC (µM)MRSA MIC (µM)
5,7-Dichloro-8-hydroxy-2-methylquinoline5,7-dichloro, 8-hydroxy, 2-methyl0.11.562.21.1

SAR Insights for Antibacterial Activity:

  • Halogenation: The presence of halogens on the quinoline ring is a common feature in many antibacterial quinolones and is known to enhance their activity.

  • Mechanism of Action: The antibacterial mechanism of quinolones generally involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[6][7][8] This leads to DNA damage and ultimately bacterial cell death.

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of dichlorinated quinolinols are mediated through their interaction with various cellular signaling pathways. This section explores some of the key pathways implicated in their activity.

P2X7 Receptor Signaling in Inflammation

The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in inflammation.[4][9][10][11] Its activation on immune cells triggers the release of pro-inflammatory cytokines like IL-1β and IL-18.[4] Quinoline derivatives have been investigated as antagonists of the P2X7 receptor, suggesting a potential anti-inflammatory application for dichlorinated quinolinols.

Below is a diagram illustrating the P2X7 receptor signaling pathway and the potential point of intervention for antagonists.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Danger Signal) P2X7 P2X7 Receptor ATP->P2X7 Activates K_efflux K+ Efflux P2X7->K_efflux Induces Antagonist Dichlorinated Quinolinol (Antagonist) Antagonist->P2X7 Blocks NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 Leads to Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b Mature IL-1β (Inflammation)

P2X7 receptor signaling pathway and antagonist intervention.
PPARγ Signaling in Metabolism

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a central role in regulating glucose and lipid metabolism.[5][12][13][14][15] Agonists of PPARγ, such as the thiazolidinediones, are used as insulin sensitizers in the treatment of type 2 diabetes. The quinoline scaffold has been explored for the development of PPARγ modulators.

The following diagram outlines the general mechanism of PPARγ activation and its downstream effects.

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Dichlorinated Quinolinol (Ligand) PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive) Ligand->PPARg_RXR_inactive Binds & Activates PPARg_RXR_active PPARγ-RXR Heterodimer (Active) PPARg_RXR_inactive->PPARg_RXR_active Translocates to Nucleus PPRE PPRE (DNA Response Element) PPARg_RXR_active->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Effects Regulation of Glucose & Lipid Metabolism Gene_Transcription->Metabolic_Effects Leads to

General PPARγ signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of dichlorinated quinolinols.

Synthesis of Dichlorinated Quinolinols

The synthesis of dichlorinated quinolinols can be achieved through various established methods in organic chemistry. A common approach involves the chlorination of a quinolinol precursor.

General Workflow for Synthesis:

Synthesis_Workflow Start Starting Material (e.g., 8-Hydroxyquinoline) Chlorination Chlorination (e.g., with NCS or Cl2) Start->Chlorination Reaction Reaction Mixture Chlorination->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product Dichlorinated Quinolinol Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

General synthetic workflow for dichlorinated quinolinols.

Example Protocol: Synthesis of 5,7-Dichloro-8-hydroxyquinoline

A common method for the synthesis of 5,7-dichloro-8-hydroxyquinoline involves the direct chlorination of 8-hydroxyquinoline.

  • Dissolution: Dissolve 8-hydroxyquinoline in a suitable solvent, such as chloroform.

  • Chlorination: Introduce a chlorinating agent, like chlorine gas or N-chlorosuccinimide (NCS), to the solution. The reaction is often carried out at a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, quench any excess chlorinating agent and perform an aqueous work-up to remove impurities.

  • Isolation and Purification: Isolate the crude product by filtration or extraction. Purify the product by recrystallization from an appropriate solvent to obtain pure 5,7-dichloro-8-hydroxyquinoline.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Evaluation Protocols

3.2.1. Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal test organism (e.g., Candida albicans) in a suitable broth medium.

  • Serial Dilution: Prepare a series of twofold dilutions of the dichlorinated quinolinol compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the fungal suspension. Include positive (no drug) and negative (no fungus) controls.

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined visually or by measuring the optical density at a specific wavelength.

3.2.2. Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is similar to the antifungal susceptibility test and is used to determine the MIC of a compound against bacterial strains.

  • Inoculum Preparation: Prepare a standardized suspension of the bacterial test organism (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution: Prepare serial twofold dilutions of the dichlorinated quinolinol in a 96-well microtiter plate.

  • Inoculation: Add the bacterial suspension to each well. Include appropriate controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

3.2.3. P2X7 Receptor Antagonist Assay (Calcium Influx Assay)

This assay measures the ability of a compound to block the influx of calcium ions through the P2X7 receptor channel upon activation by ATP.

  • Cell Culture: Culture cells expressing the P2X7 receptor (e.g., HEK293 cells) in appropriate media.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Incubate the cells with various concentrations of the dichlorinated quinolinol test compound.

  • Stimulation: Stimulate the cells with a P2X7 receptor agonist, such as ATP or BzATP.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence of the calcium-sensitive dye using a fluorescence plate reader.

  • Data Analysis: A decrease in the fluorescence signal in the presence of the test compound compared to the control (agonist alone) indicates antagonistic activity. The IC50 value can be calculated from the dose-response curve.

3.2.4. PPARγ Activation Assay (Reporter Gene Assay)

This cell-based assay is used to determine if a compound can activate the PPARγ receptor and induce the transcription of a reporter gene.

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with two plasmids: one expressing the PPARγ receptor and another containing a reporter gene (e.g., luciferase) under the control of a PPARγ response element (PPRE).

  • Compound Treatment: Treat the transfected cells with various concentrations of the dichlorinated quinolinol compound.

  • Incubation: Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: An increase in luciferase activity in the presence of the test compound indicates PPARγ agonistic activity. The EC50 value can be determined from the dose-response curve.

Conclusion and Future Directions

The dichlorinated quinolinol scaffold represents a promising platform for the development of novel therapeutic agents with a wide range of biological activities. The structure-activity relationships highlighted in this guide underscore the critical importance of the position of chlorine substituents in modulating the potency and selectivity of these compounds. While significant progress has been made in understanding their antifungal and antibacterial properties, further research is warranted to fully elucidate their potential as modulators of key signaling pathways, such as those involving the P2X7 receptor and PPARγ.

Future research efforts should focus on:

  • Expanding the SAR: Synthesizing and evaluating a broader range of dichlorinated quinolinol isomers and derivatives to establish more comprehensive SAR for various biological targets.

  • Quantitative Data Generation: Conducting systematic in vitro and in vivo studies to generate robust quantitative data (MIC, IC50, EC50) for antibacterial, anti-inflammatory, and metabolic activities.

  • Mechanism of Action Studies: Employing advanced molecular and cellular biology techniques to further unravel the precise mechanisms by which dichlorinated quinolinols exert their biological effects.

  • Optimization of Pharmacokinetic Properties: Modifying the dichlorinated quinolinol scaffold to improve drug-like properties, such as solubility, metabolic stability, and oral bioavailability.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this versatile class of compounds and pave the way for the development of new and effective treatments for a variety of diseases.

References

Preliminary Cytotoxicity Studies of 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the biological cytotoxicity of 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol is not publicly available. This guide provides a comprehensive framework for its evaluation based on established protocols and comparative data from structurally related quinoline derivatives.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous synthetic pharmaceuticals and natural products. The quinoline scaffold is a key feature in drugs exhibiting a wide array of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties. The inclusion of a trifluoromethyl group, as seen in this compound, is often associated with enhanced metabolic stability and increased biological activity. This guide outlines a proposed initial investigation into the cytotoxic potential of this compound, providing a foundation for future in-depth studies.

Comparative Cytotoxicity Data of Structurally Related Quinoline Derivatives

To establish a baseline for the potential efficacy of this compound, the following table summarizes the in vitro cytotoxic activity of various substituted quinoline derivatives against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cancer cell growth.

Compound Class/DerivativeCancer Cell LineIC50 (µM)
4-Amino-7-(trifluoromethyl)quinoline DerivativesBreast (MCF-7)3.42 - 23.32
Lung (A549)5.97 - 22.01
2,8-Bis(trifluoromethyl)quinoline DerivativePromyelocytic Leukemia (HL-60)10 ± 2.5
2-Phenylquinolin-4-amine DerivativesColon (HT-29)8.12 - 11.34
7-(aryl)-2,3-dihydro-[1][2]dioxino[2,3-g]quinoline derivativesBreast (MCF-7)45.3
Lung (A549)64.15
Quinoline-based dihydrazone derivativesHuman gastric cancer (BGC-823)7.01 - 34.32
Human hepatoma (BEL-7402)
Human breast cancer (MCF-7)
Human lung adenocarcinoma (A549)

Proposed Experimental Workflow

The following diagram illustrates a standard workflow for the initial evaluation of a novel compound's anticancer potential.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Compound 6,8-Dichloro-2- (trifluoromethyl)quinolin-4-ol MTT_Assay MTT Assay (Cytotoxicity) Compound->MTT_Assay Cell_Lines Panel of Cancer Cell Lines MTT_Assay->Cell_Lines IC50 Determine IC50 Values Cell_Lines->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle Western_Blot Western Blot (Protein Expression) Cell_Cycle->Western_Blot Xenograft Xenograft Animal Model Western_Blot->Xenograft Tumor_Growth Tumor Growth Inhibition Study Xenograft->Tumor_Growth

Experimental workflow for evaluating anticancer potential.

Experimental Protocols

A crucial first step in assessing the anticancer potential of a compound is to determine its cytotoxicity. The MTT assay is a widely used colorimetric method for this purpose.

MTT Cytotoxicity Assay

Objective: To determine the concentration-dependent cytotoxic effect of a test compound on cancer cell lines and establish the IC50 value.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HL-60, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • This compound

  • Vehicle (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of the vehicle (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Potential Mechanism of Action: Apoptosis Induction

Many quinoline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). The following diagram illustrates a hypothetical signaling pathway for apoptosis induction by a quinoline derivative.

G cluster_0 Mitochondrial Pathway of Apoptosis Quinoline 6,8-Dichloro-2- (trifluoromethyl)quinolin-4-ol Bcl2 Pro-survival Proteins (e.g., Bcl-2) Quinoline->Bcl2 Inhibition Bax Pro-apoptotic Proteins (e.g., Bax, Bak) Quinoline->Bax Activation Cell Cancer Cell Mito Mitochondrion Bcl2->Mito Inhibition Bax->Mito Activation CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothetical signaling pathway for apoptosis induction.

Conclusion

While specific biological data for this compound is not yet available, the broader class of substituted quinolines, particularly those with a trifluoromethyl group, has shown considerable promise as a scaffold for the development of new anticancer agents. The protocols and comparative data provided in this guide offer a foundational framework for initiating research into this specific compound. It is recommended that any investigation begins with a broad in vitro cytotoxicity screening across a panel of cancer cell lines to determine its potential and guide further mechanistic studies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol is a halogenated, trifluoromethyl-substituted quinoline derivative. The quinoline scaffold is a prominent feature in a multitude of biologically active compounds and approved pharmaceuticals. The presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Furthermore, the chlorine substituents on the benzene ring provide handles for further synthetic modifications, making this compound a valuable building block in medicinal chemistry and drug discovery programs. The 4-hydroxyquinoline moiety exists in tautomeric equilibrium with its 4-quinolone form, offering diverse chemical reactivity.

This document provides a detailed protocol for the synthesis of this compound. The synthetic route is based on the well-established Conrad-Limpach and Gould-Jacobs reactions, which are classical methods for the formation of 4-hydroxyquinolines.[1][2][3] The strategy involves a two-step process: the condensation of a substituted aniline with a β-ketoester, followed by a high-temperature thermal cyclization.

Synthesis Pathway

The synthesis of this compound is achieved via a two-step procedure starting from 2,4-dichloroaniline and ethyl 4,4,4-trifluoroacetoacetate.

  • Step 1: Condensation. The reaction begins with the acid-catalyzed condensation of the amino group of 2,4-dichloroaniline with the keto group of ethyl 4,4,4-trifluoroacetoacetate. This is followed by dehydration to form the stable enamine intermediate, ethyl 3-(2,4-dichloroanilino)-4,4,4-trifluorocrotonate.

  • Step 2: Thermal Cyclization. The enamine intermediate undergoes an intramolecular electrophilic substitution (a thermal cyclization) at high temperatures (typically around 250 °C). This step is facilitated by a high-boiling point solvent, such as Dowtherm A, and results in the formation of the final product, this compound, with the elimination of ethanol.[4][5][6]

Data Presentation

The following table summarizes the key physical and chemical properties of the reactants and the final product.

Compound NameRoleCAS NumberMolecular FormulaMolar Mass ( g/mol )
2,4-DichloroanilineStarting Material554-00-7C₆H₅Cl₂N162.02
Ethyl 4,4,4-trifluoroacetoacetateStarting Material372-31-6C₆H₇F₃O₃184.11
Ethyl 3-(2,4-dichloroanilino)-4,4,4-trifluorocrotonateIntermediate-C₁₂H₈Cl₂F₃NO₂328.10
This compoundFinal Product18706-23-5C₁₀H₄Cl₂F₃NO282.05
Dowtherm ASolvent8004-13-5Eutectic mixture of Biphenyl and Diphenyl Oxide~166

Experimental Protocols

Step 1: Synthesis of Ethyl 3-(2,4-dichloroanilino)-4,4,4-trifluorocrotonate (Intermediate)

Materials:

  • 2,4-Dichloroaniline (1.0 eq)

  • Ethyl 4,4,4-trifluoroacetoacetate (1.05 eq)

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount, ~0.05 eq)

  • Round-bottom flask with Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 2,4-dichloroaniline (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.05 eq), and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Heat the mixture to reflux (approximately 110-120 °C) and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-8 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the enamine intermediate, which can be used in the next step without further purification. For analytical purposes, a small sample can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Final Product)

Materials:

  • Ethyl 3-(2,4-dichloroanilino)-4,4,4-trifluorocrotonate (from Step 1)

  • Dowtherm A (or another high-boiling point solvent like diphenyl ether)

  • High-temperature reaction vessel (e.g., a three-necked flask)

  • Heating mantle with a high-temperature controller

  • Mechanical stirrer

  • Distillation head or air condenser

  • Hexane or petroleum ether

Procedure:

  • In a high-temperature reaction vessel, heat Dowtherm A to 250 °C under an inert atmosphere (e.g., Nitrogen or Argon).[7]

  • Slowly and carefully add the crude enamine intermediate from Step 1 to the hot Dowtherm A with vigorous stirring.

  • Maintain the reaction temperature at 250 °C for 30-60 minutes. Ethanol, a byproduct of the cyclization, will distill from the reaction mixture.

  • Monitor the completion of the cyclization by TLC or LC-MS.

  • After the reaction is complete, turn off the heat and allow the mixture to cool to below 100 °C.

  • While the mixture is still warm, carefully add hexane or petroleum ether with stirring to precipitate the product.

  • Allow the mixture to cool completely to room temperature to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filtered solid thoroughly with hexane or petroleum ether to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture of solvents) to yield pure this compound.

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Intermediates & Product cluster_process Workup & Purification Aniline 2,4-Dichloroaniline Condensation Step 1: Condensation (Toluene, p-TSA, Reflux) Aniline->Condensation Ketoester Ethyl 4,4,4-trifluoroacetoacetate Ketoester->Condensation Intermediate Enamine Intermediate Condensation->Intermediate Crude product Cyclization Step 2: Thermal Cyclization (Dowtherm A, 250°C) Workup Precipitation & Filtration Cyclization->Workup Crude solid Intermediate->Cyclization Product This compound Purification Recrystallization Workup->Purification Purification->Product

References

Application Notes and Protocols: The Strategic Use of 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 6,8-dichloro-2-(trifluoromethyl)quinolin-4-ol in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This quinoline scaffold is of significant interest in medicinal chemistry due to the presence of a trifluoromethyl group, which can enhance metabolic stability and binding affinity, and multiple reactive sites for further functionalization.[1][2]

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[3][4] This reaction is particularly valuable for synthesizing complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[5][6]

For this compound, Suzuki coupling can be directed to three potential sites: the C4, C6, and C8 positions. The hydroxyl group at the C4 position must first be converted to a suitable leaving group, such as a triflate (OTf), to participate in the catalytic cycle. The chloro-substituents at the C6 and C8 positions can also undergo Suzuki coupling, often under different reaction conditions, allowing for selective and sequential functionalization. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of these positions.[7]

Key Applications
  • Drug Discovery: Synthesis of novel kinase inhibitors and other therapeutic agents by introducing diverse aryl and heteroaryl moieties.

  • Materials Science: Development of new organic materials with tailored electronic and photophysical properties.

  • Agrochemicals: Creation of new pesticides and herbicides with enhanced efficacy.

Experimental Protocols

Protocol 1: Synthesis of 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-yl trifluoromethanesulfonate

To enable Suzuki coupling at the C4 position, the hydroxyl group of this compound must be converted into a more reactive triflate leaving group.

Materials:

  • This compound

  • Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • A suitable base (e.g., pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA))

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the base (e.g., pyridine, 2.0 eq.) to the stirred solution.

  • Add triflic anhydride (1.2 eq.) or N-phenyl-bis(trifluoromethanesulfonimide) (1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6,8-dichloro-2-(trifluoromethyl)quinolin-4-yl trifluoromethanesulfonate.

Protocol 2: Suzuki-Miyaura Coupling of 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-yl trifluoromethanesulfonate with Arylboronic Acids

This protocol describes the general procedure for the palladium-catalyzed cross-coupling of the synthesized quinolin-4-yl triflate with a generic arylboronic acid.

Materials:

  • 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-yl trifluoromethanesulfonate (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (2-5 mol%)

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq.)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water as a co-solvent)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried Schlenk flask, add 6,8-dichloro-2-(trifluoromethyl)quinolin-4-yl trifluoromethanesulfonate (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.[5]

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 6-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-6,8-dichloro-2-(trifluoromethyl)quinoline.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving quinoline derivatives, which can be adapted for this compound derivatives.

Substrate TypeCatalyst (mol%)Base (eq.)SolventTemperature (°C)Time (h)Typical Yield (%)
Aryl TriflatePd(dppf)Cl₂ (3-5)Cs₂CO₃ (2.0)1,4-Dioxane/H₂O80-1006-1270-95
Aryl ChloridePd(OAc)₂/SPhos (2-4)K₃PO₄ (3.0)Toluene/H₂O100-11012-2460-85
Aryl BromidePd(PPh₃)₄ (5)K₂CO₃ (2.0)DME/H₂O908-1675-90

Yields are estimates based on similar reactions reported in the literature and will vary depending on the specific substrates and conditions used.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_suzuki Suzuki-Miyaura Coupling Quinolinol This compound Triflate 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-yl trifluoromethanesulfonate Quinolinol->Triflate Tf₂O or Tf₂NPh, Base CoupledProduct 4-Aryl-6,8-dichloro-2-(trifluoromethyl)quinoline Triflate->CoupledProduct BoronicAcid Arylboronic Acid (Ar-B(OH)₂) BoronicAcid->CoupledProduct Catalyst Pd Catalyst, Base

Caption: Synthetic route from the starting quinolinol to the final arylated product.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_info Pd0 Pd(0)L₂ PdII_Complex R-Pd(II)L₂-X Pd0->PdII_Complex R-X OxAdd Oxidative Addition PdII_Ar_Complex R-Pd(II)L₂-Ar PdII_Complex->PdII_Ar_Complex Ar-B(OH)₂ Transmetalation Transmetalation PdII_Ar_Complex->Pd0 Product R-Ar PdII_Ar_Complex->Product RedElim Reductive Elimination Reactants R-X + Ar-B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][8]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the palladium-catalyzed Buchwald-Hartwig amination of 6,8-dichloro-2-(trifluoromethyl)quinolin-4-ol. This reaction is a powerful tool for the synthesis of novel substituted aminoquinolines, which are key structural motifs in many pharmaceutically active compounds.[1][2][3] The protocols and data presented herein are based on established principles of the Buchwald-Hartwig amination and its application to related heterocyclic systems.[4][5][6]

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8][9] In particular, substituted quinolin-4-ones are being explored as cytotoxic agents against various cancer cell lines.[7] The introduction of amino groups at the C6 and C8 positions of the quinoline core via the Buchwald-Hartwig amination can significantly modulate the pharmacological properties of the molecule, making this a valuable strategy in drug discovery programs.[4][8]

Experimental Protocols

The following protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. The reaction conditions may require optimization depending on the specific amine used.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., XantPhos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base (e.g., Cs₂CO₃ - Cesium carbonate)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired amine (2.2-2.5 equiv.), and cesium carbonate (2.5-3.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XantPhos, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene) to the Schlenk flask via syringe.

  • Catalyst Introduction: Add the pre-mixed catalyst and ligand to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6,8-diamino-2-(trifluoromethyl)quinolin-4-ol derivative.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of this compound. The data is representative and based on analogous reactions reported in the literature.[5][6]

Table 1: Proposed Reaction Conditions for the Buchwald-Hartwig Amination

ParameterCondition
Substrate This compound
Amine 2.2 - 2.5 equivalents
Catalyst Pd₂(dba)₃ (2-5 mol%)
Ligand XantPhos (4-10 mol%)
Base Cs₂CO₃ (2.5 - 3.0 equivalents)
Solvent Anhydrous Toluene or 1,4-Dioxane
Temperature 80 - 120 °C
Reaction Time 4 - 24 hours
Atmosphere Inert (Argon or Nitrogen)

Table 2: Representative Data for the Amination with Various Amines (Hypothetical)

EntryAmineProductYield (%)Reaction Time (h)
1Morpholine6,8-di(morpholin-4-yl)-2-(trifluoromethyl)quinolin-4-ol8512
2Aniline6,8-di(phenylamino)-2-(trifluoromethyl)quinolin-4-ol7818
3Benzylamine6,8-di(benzylamino)-2-(trifluoromethyl)quinolin-4-ol8216
4n-Butylamine6,8-di(butylamino)-2-(trifluoromethyl)quinolin-4-ol9010

Visualizations

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination reagents 1. Combine Reactants: - this compound - Amine - Base (Cs2CO3) setup 3. Reaction Setup: - Add reactants to Schlenk flask - Purge with inert gas reagents->setup catalyst_prep 2. Prepare Catalyst System: - Pd2(dba)3 - XantPhos catalyst_add 5. Add Catalyst System catalyst_prep->catalyst_add solvent 4. Add Anhydrous Solvent setup->solvent solvent->catalyst_add reaction 6. Heat and Stir (80-120 °C, 4-24 h) catalyst_add->reaction workup 7. Reaction Work-up: - Cool to RT - Dilute and filter reaction->workup purification 8. Purification: - Concentrate filtrate - Column chromatography workup->purification characterization 9. Characterization: - NMR, HRMS purification->characterization

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Representative Signaling Pathway: Kinase Inhibition

Many quinoline derivatives are known to function as kinase inhibitors. The synthesized 6,8-diamino-2-(trifluoromethyl)quinolin-4-ol derivatives could potentially inhibit protein tyrosine kinases, which are crucial in cancer cell signaling.

Kinase_Signaling_Pathway Potential Inhibition of a Tyrosine Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) dimerization->downstream inhibitor Synthesized Aminated Quinolone (Potential Inhibitor) inhibitor->dimerization response Cellular Response (Proliferation, Survival) downstream->response

Caption: Potential Inhibition of a Tyrosine Kinase Signaling Pathway.

References

Application Notes and Protocols for the N-alkylation of 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of 6,8-dichloro-2-(trifluoromethyl)quinolin-4-ol, a crucial reaction for the synthesis of novel quinoline-based compounds with potential therapeutic applications. Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, and the introduction of various alkyl groups at the N1 position can significantly modulate their biological activity. This protocol outlines a general procedure using standard laboratory reagents and techniques, focusing on reaction setup, monitoring, workup, and purification.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The starting material, this compound, is an electron-deficient heterocyclic compound due to the presence of two chloro substituents and a potent trifluoromethyl group. These electron-withdrawing groups increase the acidity of the N-H proton in the quinolin-4-one tautomer, facilitating its deprotonation and subsequent alkylation.

The N-alkylation of quinolin-4-ones is a common synthetic transformation that can be influenced by factors such as the choice of base, solvent, and alkylating agent, which can affect the regioselectivity between N- and O-alkylation. The protocol described herein employs conditions that generally favor N-alkylation for similar heterocyclic systems, such as the use of potassium carbonate as a base in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2]

Experimental Protocol

This protocol describes a general method for the N-alkylation of this compound with a generic alkyl halide (R-X).

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide, ethyl bromoacetate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Dichloromethane (DCM)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Nitrogen or argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

    • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

    • Add anhydrous DMF to dissolve/suspend the reagents (concentration typically 0.1-0.5 M).

    • Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent:

    • Add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture dropwise at room temperature.

  • Reaction:

    • Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate.

  • Workup:

    • Once the reaction is complete (as indicated by TLC, typically the consumption of the starting material), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of hexanes and ethyl acetate is a good starting point.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the N-alkylated 6,8-dichloro-2-(trifluoromethyl)quinolin-4-one.

Data Presentation

The following table summarizes the key quantitative data for the N-alkylation reaction.

ParameterValueNotes
Reactants
Starting Material1.0 eqThis compound
Base1.5 - 2.0 eqAnhydrous Potassium Carbonate (K₂CO₃)
Alkylating Agent1.1 - 1.5 eqR-X (e.g., CH₃I, BnBr, BrCH₂CO₂Et)
Solvent
SolventAnhydrous DMFConcentration: 0.1 - 0.5 M
Reaction Conditions
Temperature60 - 80 °COptimal temperature may need to be determined empirically.
Reaction Time2 - 24 hMonitor by TLC.
AtmosphereInert (Nitrogen or Argon)To prevent side reactions with moisture.
Workup & Purification
Extraction SolventEthyl Acetate
Purification MethodSilica Gel Column ChromatographyEluent: Hexanes/Ethyl Acetate gradient.

Safety Precautions

  • This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylformamide (DMF) is a reproductive hazard and should be handled in a well-ventilated fume hood.

  • Alkylating agents are often toxic and/or lachrymatory. Handle with care in a fume hood.

  • Always perform reactions under an inert atmosphere where anhydrous conditions are required.

Visualizations

N_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Workup cluster_purification Purification reagents Combine Starting Material, K₂CO₃, and DMF inert Establish Inert Atmosphere (N₂/Ar) stir Stir at Room Temp (15-30 min) add_alkyl Add Alkyl Halide (R-X) stir->add_alkyl heat Heat to 60-80 °C monitor Monitor by TLC quench Quench with Water monitor->quench extract Extract with EtOAc wash Wash with Brine dry Dry over Na₂SO₄ concentrate Concentrate in vacuo chromatography Silica Gel Column Chromatography concentrate->chromatography isolate Isolate Pure Product

References

Application Notes and Protocols for the Purification of 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol using column chromatography. The methodology is based on established principles for the separation of quinoline derivatives and related heterocyclic compounds.[1][2][3]

Overview

This compound is a quinoline derivative characterized by the presence of two chlorine atoms and a trifluoromethyl group. These substituents influence the molecule's polarity and solubility, making column chromatography an effective method for its purification from reaction byproducts and starting materials. The protocol outlined below utilizes silica gel as the stationary phase and a gradient elution system with a mixture of non-polar and polar organic solvents.

Physicochemical Properties (Predicted)

A precise experimental determination of the physicochemical properties of this compound is recommended for optimal method development. However, based on its structure, the following properties can be inferred:

PropertyPredicted Value/Characteristic
Molecular Formula C₁₀H₄Cl₂F₃NO[4]
CAS Number 18706-23-5[4][5]
Polarity Moderately polar due to the presence of the hydroxyl (-OH) group and nitrogen atom, but with significant non-polar character from the dichlorinated benzene ring and the trifluoromethyl group.
Solubility Likely soluble in moderately polar to polar organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexane.
Acidity (pKa) The 4-hydroxyl group on the quinoline ring is expected to be weakly acidic. The exact pKa will be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups. This property is important for selecting the mobile phase and avoiding interactions with the silica gel stationary phase.

Experimental Protocol: Column Chromatography Purification

This protocol details the steps for purifying crude this compound.

1. Materials and Reagents

  • Crude this compound

  • Silica gel (100-200 mesh or 230-400 mesh for flash chromatography)[2]

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (for sample preparation)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Rotary evaporator

  • Collection tubes

2. Preparation of the Crude Sample (Dry Loading)

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • To this solution, add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to form a slurry.

  • Carefully evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This method of dry loading generally results in better separation.[1]

3. Column Packing

  • Securely clamp a glass chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1]

  • Add a thin layer of sand (approximately 1 cm) over the plug.[1]

  • Prepare a slurry of silica gel in n-hexane.

  • Pour the slurry into the column and gently tap the column to ensure even packing and remove any air bubbles.[1]

  • Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed when adding the mobile phase.[1]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

4. Column Loading and Elution

  • Carefully add the prepared crude sample adsorbed on silica gel to the top of the packed column.

  • Gently add a small amount of the initial mobile phase to the column.

  • Begin the elution with a non-polar solvent system, such as a mixture of n-hexane and ethyl acetate. A typical starting mobile phase could be 95:5 (n-Hexane:Ethyl Acetate).[1]

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient could be from 5% to 30% ethyl acetate in n-hexane.[6] The optimal gradient should be determined by preliminary TLC analysis.

  • Collect fractions in separate tubes.

5. Monitoring the Separation

  • Monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Spot small aliquots of the collected fractions onto a TLC plate.

  • Develop the TLC plate in a suitable solvent system (e.g., the same solvent mixture being used for elution).

  • Visualize the spots under UV light.

  • Combine the fractions containing the pure desired product.

6. Isolation of the Purified Compound

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., HPLC, NMR, Mass Spectrometry).

Quantitative Data Summary

The following table provides a hypothetical summary of purification data. Actual results may vary depending on the scale of the reaction and the purity of the crude material.

ParameterValue
Stationary Phase Silica Gel (100-200 mesh)[2]
Mobile Phase System n-Hexane and Ethyl Acetate (Gradient)[1][6]
Initial Mobile Phase 95:5 (n-Hexane:Ethyl Acetate)
Final Mobile Phase 70:30 (n-Hexane:Ethyl Acetate)
Crude Product Weight 5.0 g
Purified Product Weight 4.2 g
Yield 84%
Purity (by HPLC) >98%

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_column Column Chromatography cluster_analysis Analysis and Isolation dissolve Dissolve Crude Product in Dichloromethane adsorb Adsorb onto Silica Gel dissolve->adsorb evaporate Evaporate Solvent to Obtain Dry Powder adsorb->evaporate load Load Sample onto Packed Column evaporate->load pack Pack Column with Silica Gel in n-Hexane pack->load elute Elute with n-Hexane/ Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc pool Combine Pure Fractions tlc->pool isolate Evaporate Solvent to Isolate Pure Product pool->isolate analyze Analyze Purity (HPLC, NMR) isolate->analyze

Caption: Experimental workflow for the purification of this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural motif is found in molecules with a wide range of biological activities, making its efficient and scalable synthesis a critical aspect of drug discovery and development. These application notes provide a comprehensive overview of the synthetic route to this valuable intermediate, focusing on large-scale production. The protocols are based on established and reliable chemical transformations, ensuring reproducibility and high yields.

The synthesis of this compound is a multi-step process that begins with the preparation of two key building blocks: 2,4-dichloroaniline and ethyl 4,4,4-trifluoroacetoacetate. These intermediates are then coupled and cyclized to form the final quinolin-4-ol ring system. This document provides detailed experimental protocols for each of these critical steps, along with data summaries and visual representations of the synthetic pathway and workflows.

Synthetic Pathway Overview

The overall synthetic strategy for this compound involves a three-stage process as depicted in the diagram below. The initial stages focus on the individual synthesis of the aniline and β-ketoester intermediates. The final stage employs the Gould-Jacobs reaction for the crucial quinoline ring formation.

G cluster_0 Stage 1: Synthesis of 2,4-Dichloroaniline cluster_1 Stage 2: Synthesis of Ethyl 4,4,4-Trifluoroacetoacetate cluster_2 Stage 3: Synthesis of this compound Acetanilide Acetanilide Chlorination 2,4-Dichloroacetanilide Acetanilide->Chlorination Cl2, Acetic Acid Hydrolysis 2,4-Dichloroaniline Chlorination->Hydrolysis Acidic Conditions Gould_Jacobs Gould-Jacobs Reaction (Condensation & Cyclization) Hydrolysis->Gould_Jacobs Ethyl Trifluoroacetate Ethyl Trifluoroacetate Claisen_Condensation Claisen Condensation (NaOEt, Ethanol) Ethyl Trifluoroacetate->Claisen_Condensation Ethyl 4,4,4-Trifluoroacetoacetate Ethyl 4,4,4-Trifluoroacetoacetate Claisen_Condensation->Ethyl 4,4,4-Trifluoroacetoacetate Ethyl Acetate Ethyl Acetate Ethyl Acetate->Claisen_Condensation Ethyl 4,4,4-Trifluoroacetoacetate->Gould_Jacobs This compound This compound Gould_Jacobs->this compound

Caption: Overall synthetic pathway for this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
2,4-DichloroanilineC₆H₅Cl₂N162.02554-00-7
Ethyl 4,4,4-trifluoroacetoacetateC₆H₇F₃O₃184.11372-31-6
This compoundC₁₀H₄Cl₂F₃NO282.0518706-23-5

Table 2: Summary of Reaction Conditions and Yields

Reaction StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
Stage 1: Synthesis of 2,4-Dichloroaniline (from Acetanilide)Acetanilide, Chlorine, HClAcetic Acid50 - 100High
Stage 2: Synthesis of Ethyl 4,4,4-TrifluoroacetoacetateEthyl trifluoroacetate, Ethyl acetate, Sodium ethoxideEthanol10 - 4075 - 95
Stage 3: Synthesis of this compound (Gould-Jacobs)2,4-Dichloroaniline, Ethyl 4,4,4-trifluoroacetoacetateDowtherm A250Variable

Experimental Protocols

Stage 1: Large-Scale Synthesis of 2,4-Dichloroaniline

This protocol describes the synthesis of 2,4-dichloroaniline from acetanilide via a two-step process of chlorination followed by hydrolysis.

G start Start: Acetanilide in Acetic Acid chlorination Continuous Chlorination (Tubular Reactor, 50-100°C) start->chlorination flash_evap Flash Evaporation (Recover Acetic Acid) chlorination->flash_evap filtration1 Centrifugal Filtration flash_evap->filtration1 hydrolysis Acidic Hydrolysis (2,4-Dichloroacetanilide) filtration1->hydrolysis cooling Cooling & Crystallization hydrolysis->cooling filtration2 Filtration cooling->filtration2 ph_adjust pH Adjustment filtration2->ph_adjust final_product End: 2,4-Dichloroaniline ph_adjust->final_product

Caption: Experimental workflow for the synthesis of 2,4-dichloroaniline.

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Chlorine Gas

  • Hydrochloric Acid (concentrated)

  • Sodium Hydroxide solution

Protocol:

  • Acetylation (if starting from aniline): Aniline is first acetylated to form acetanilide. This is a standard procedure and is often performed to protect the amine group and direct the chlorination.

  • Continuous Chlorination: A solution of acetanilide in glacial acetic acid is fed into a continuous tubular reactor.[1] Chlorine gas is introduced concurrently. The reaction temperature is maintained between 50-100°C.[1] The residence time in the reactor is typically short, in the range of 10-60 seconds.[1]

  • Solvent Recovery and Isolation: The reaction mixture containing 2,4-dichloroacetanilide is subjected to flash evaporation under reduced pressure to recover the acetic acid, which can be recycled.[1] The resulting solid is isolated by centrifugal filtration.

  • Hydrolysis: The isolated 2,4-dichloroacetanilide is hydrolyzed under acidic conditions (e.g., by refluxing with concentrated hydrochloric acid) to remove the acetyl group.

  • Crystallization and Isolation: Upon cooling, the hydrochloride salt of 2,4-dichloroaniline crystallizes out and is collected by filtration.

  • Neutralization and Final Product: The filter cake is suspended in water, and the pH is adjusted with a sodium hydroxide solution to precipitate the free base, 2,4-dichloroaniline. The product is then filtered, washed with water, and dried.

Stage 2: Large-Scale Synthesis of Ethyl 4,4,4-Trifluoroacetoacetate

This protocol details the Claisen condensation of ethyl trifluoroacetate and ethyl acetate to produce ethyl 4,4,4-trifluoroacetoacetate.

G start Start: Reactor with Sodium Ethoxide in Ethanol add_ethyl_acetate Add Ethyl Acetate start->add_ethyl_acetate cool1 Cool to 5-10°C add_ethyl_acetate->cool1 add_ethyl_trifluoroacetate Add Ethyl Trifluoroacetate (10-20°C) cool1->add_ethyl_trifluoroacetate react1 React at 40°C for 4 hours add_ethyl_trifluoroacetate->react1 cool2 Cool to 10-15°C react1->cool2 acidify Acidify with Acetic Acid (20-30°C) cool2->acidify react2 React at 35°C for 2 hours acidify->react2 filtration Filtration (Remove Sodium Acetate) react2->filtration distillation Distillation of Filtrate filtration->distillation final_product End: Ethyl 4,4,4-Trifluoroacetoacetate distillation->final_product

Caption: Experimental workflow for the synthesis of ethyl 4,4,4-trifluoroacetoacetate.

Materials:

  • Sodium Ethoxide in Ethanol (e.g., 15% solution)

  • Ethyl Acetate

  • Ethyl Trifluoroacetate

  • Acetic Acid

  • Organic Solvent (e.g., Tetrahydrofuran)

Protocol:

  • Reaction Setup: Charge a suitable reactor with a 15% solution of sodium ethoxide in ethanol. Add ethyl acetate to the reactor.[2]

  • Cooling: Cool the reaction mixture to 5-10°C.[2]

  • Addition of Ethyl Trifluoroacetate: Slowly add ethyl trifluoroacetate to the reaction mixture, maintaining the temperature between 10-20°C.[2]

  • Reaction: After the addition is complete, warm the reaction mixture to 40°C and stir for 4 hours.[2]

  • Acidification: Cool the reaction mixture to 10-15°C and then add acetic acid, keeping the temperature between 20-30°C.[2] Stir at 35°C for 2 hours.

  • Work-up: The reaction mixture will contain precipitated sodium acetate. Filter the solid and wash it with a suitable organic solvent.

  • Purification: The filtrate, containing the desired product, is purified by distillation. The product, ethyl 4,4,4-trifluoroacetoacetate, is collected. Yields are typically in the range of 75-95% with high purity.[3]

Stage 3: Large-Scale Synthesis of this compound

This final stage employs the Gould-Jacobs reaction to construct the quinolin-4-ol ring system from the previously synthesized intermediates.

G start Start: Mix 2,4-Dichloroaniline and Ethyl 4,4,4-Trifluoroacetoacetate condensation Condensation (Heat to remove ethanol) start->condensation cyclization Thermal Cyclization in Dowtherm A (Heat to 250°C) condensation->cyclization cooling Cool Reaction Mixture cyclization->cooling precipitation Precipitate with Hexane cooling->precipitation filtration Filter Crude Product precipitation->filtration purification Recrystallization (e.g., from Ethanol) filtration->purification final_product End: this compound purification->final_product

Caption: Experimental workflow for the Gould-Jacobs synthesis of the final product.

Materials:

  • 2,4-Dichloroaniline

  • Ethyl 4,4,4-trifluoroacetoacetate

  • High-boiling solvent (e.g., Dowtherm A or diphenyl ether)

  • Hexane (or other non-polar solvent)

  • Ethanol (or other suitable solvent for recrystallization)

Protocol:

  • Condensation: In a reaction vessel equipped for distillation, combine 2,4-dichloroaniline and ethyl 4,4,4-trifluoroacetoacetate. Heat the mixture to facilitate the condensation reaction, during which ethanol is formed and can be distilled off.

  • Thermal Cyclization: In a separate reactor, heat a high-boiling inert solvent such as Dowtherm A to approximately 250°C. Slowly add the crude condensation product from the previous step to the hot solvent. The high temperature promotes the intramolecular cyclization to form the quinolin-4-ol ring. Maintain the temperature for a period of time to ensure complete reaction.

  • Isolation of Crude Product: After the cyclization is complete, cool the reaction mixture. Add a non-polar solvent such as hexane to precipitate the crude this compound.

  • Filtration and Washing: Collect the precipitated solid by filtration and wash it thoroughly with the non-polar solvent to remove the high-boiling solvent and other impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product with high purity.

Conclusion

The protocols outlined in these application notes provide a robust and scalable pathway for the synthesis of this compound and its key intermediates. By following these detailed procedures, researchers and drug development professionals can efficiently produce this important building block for the discovery and development of new therapeutic agents. Careful control of reaction parameters and adherence to the purification protocols are essential for obtaining high yields and purity on a large scale.

References

Functionalization of the C4-Hydroxyl Group of Quinolin-4-ols: Applications and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The C4-hydroxyl group, in particular, offers a versatile handle for synthetic modification, allowing for the fine-tuning of physicochemical and pharmacological properties. This document provides detailed application notes and experimental protocols for the functionalization of this critical hydroxyl group, with a focus on etherification, esterification, and the Mitsunobu reaction. These transformations lead to the generation of diverse libraries of quinolin-4-ol derivatives with significant potential in drug discovery, particularly in the development of novel antimicrobial and anticancer agents.

Application Notes

The strategic functionalization of the C4-hydroxyl group of quinolin-4-ols has proven to be a highly effective approach in the quest for new therapeutic agents. By converting the hydroxyl group into ethers or esters, researchers can modulate key drug-like properties such as lipophilicity, metabolic stability, and target-binding interactions.

Antimicrobial Applications: 4-Alkoxyquinoline derivatives have demonstrated significant promise as antimicrobial agents. O-alkylation of the quinolin-4-ol core can lead to compounds with potent activity against a range of pathogens, including Mycobacterium tuberculosis. The nature and length of the alkoxy chain are critical for activity, with structure-activity relationship (SAR) studies indicating that specific substitutions can enhance potency and selectivity. For instance, certain 4-alkoxyquinolines have been shown to target the cytochrome bc1 complex in M. tuberculosis, a crucial component of the electron transport chain.

Anticancer Applications: The quinoline scaffold is also a well-established pharmacophore in oncology. Functionalization of the C4-hydroxyl group can yield derivatives with potent cytotoxic activity against various cancer cell lines. Both 4-alkoxyquinolines and quinolin-4-yl esters have been investigated as anticancer agents. These modifications can influence the molecule's ability to intercalate with DNA, inhibit key enzymes like topoisomerases, or interfere with other cellular signaling pathways crucial for cancer cell proliferation and survival.

Key Functionalization Reactions

Three primary reactions are widely employed for the derivatization of the C4-hydroxyl group of quinolin-4-ols:

  • Williamson Ether Synthesis: A classic and reliable method for the formation of ethers, this reaction involves the deprotonation of the C4-hydroxyl group with a base to form a nucleophilic alkoxide, which then undergoes an SN2 reaction with an alkyl halide.

  • Esterification: The conversion of the hydroxyl group to an ester is readily achieved by reaction with an acylating agent, such as an acid chloride or acid anhydride, typically in the presence of a base like pyridine.

  • Mitsunobu Reaction: This versatile reaction allows for the conversion of alcohols to a variety of functional groups, including esters, under mild conditions using a phosphine reagent and an azodicarboxylate. It is particularly useful when other functional groups in the molecule are sensitive to the conditions of the Williamson ether synthesis or standard esterification.

Below are detailed protocols for these key transformations.

Experimental Protocols

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of 4-alkoxyquinolines from quinolin-4-ols using various alkyl halides.

Reaction Scheme:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_product Product Quinolinol Quinolin-4-ol Alkoxide Quinolin-4-olate Quinolinol->Alkoxide Base (e.g., NaH, K2CO3) Product 4-Alkoxyquinoline Alkoxide->Product AlkylHalide R-X (Alkyl Halide) AlkylHalide->Product

Figure 1: General scheme for the Williamson ether synthesis of 4-alkoxyquinolines.

Materials:

  • Quinolin-4-ol derivative

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 equivalents)

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or Potassium carbonate (K₂CO₃, 2-3 equivalents)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the quinolin-4-ol (1.0 equivalent) in anhydrous DMF, add the base portionwise at 0 °C (for NaH) or at room temperature (for K₂CO₃).

  • Stir the mixture at the same temperature for 30 minutes to allow for the formation of the corresponding quinolin-4-olate.

  • Add the alkyl halide (1.1 - 1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, heating to 60-80 °C may be necessary.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-alkoxyquinoline.

Quantitative Data:

EntryQuinolin-4-ol SubstituentAlkyl HalideBaseSolventTime (h)Temp (°C)Yield (%)Reference
1HBenzyl bromideK₂CO₃DMF15 min (ultrasound)RT76[1]
26-Methoxy-2-methyl4-Fluorobenzyl bromideK₂CO₃DMF15 min (ultrasound)RT84[1]
3H1,3-dibromopropaneCs₂CO₃/NaIAcetonitrile242551-68[2]
42-ArylVarious Alkyl HalidesBasicDMF---[3]
Protocol 2: Esterification of the C4-Hydroxyl Group

This protocol outlines a general method for the synthesis of quinolin-4-yl esters using an acid chloride.

Reaction Scheme:

Esterification Pyridine, DCM, 0 °C to RT cluster_reactants Reactants cluster_product Product Quinolinol Quinolin-4-ol Product Quinolin-4-yl Ester Quinolinol->Product AcidChloride RCOCl (Acid Chloride) AcidChloride->Product

Figure 2: General scheme for the esterification of quinolin-4-ols.

Materials:

  • Quinolin-4-ol derivative

  • Acid chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 equivalents)

  • Pyridine (as solvent and base) or Triethylamine (2.0 equivalents) in Dichloromethane (DCM)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the quinolin-4-ol (1.0 equivalent) in pyridine or a mixture of DCM and triethylamine.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acid chloride (1.1 equivalents) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by recrystallization to obtain the pure quinolin-4-yl ester.

Quantitative Data:

EntryQuinolin-4-ol DerivativeAcylating AgentBaseSolventYield (%)Reference
14-HydroxyquinolinoneVariousDiisopropylethylamine/Sodium tert-butoxide-Good[4]
22-Chloro-4-hydroxyquinoline-3-carboxylic acidMethanolAcid catalystMethanol-[5]
Protocol 3: Mitsunobu Reaction for Ester Synthesis

This protocol provides a method for the esterification of quinolin-4-ols under mild, neutral conditions, which is particularly useful for substrates with sensitive functional groups.[6][7][8]

Reaction Scheme:

Mitsunobu_Reaction THF, 0 °C to RT cluster_reactants Reactants & Reagents cluster_product Product Quinolinol Quinolin-4-ol Product Quinolin-4-yl Ester Quinolinol->Product CarboxylicAcid R-COOH CarboxylicAcid->Product Reagents PPh3, DEAD (or DIAD) Reagents->Product

Figure 3: General scheme for the Mitsunobu reaction of quinolin-4-ols.

Materials:

  • Quinolin-4-ol derivative

  • Carboxylic acid (e.g., benzoic acid) (1.2 equivalents)

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the quinolin-4-ol (1.0 equivalent), carboxylic acid (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 equivalents) in THF dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in EtOAc and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and other byproducts.

Biological Activity Data

The following tables summarize the reported biological activities of representative C4-functionalized quinolin-4-ols.

Table 1: Antimicrobial Activity of C4-Functionalized Quinolin-4-ols

Compound IDC4-FunctionalizationTarget OrganismMIC (µM)Reference
8a-w 4-AlkoxyMycobacterium tuberculosis H37Rv0.03 - 12.32[2]
- 4-Piperazinylquinoline hybridsStaphylococcus aureus10[9]
- Quinoline-based hydroxyimidazolium hybridsStaphylococcus aureus2 (5 µM)[10]
- Quinoline-based hydroxyimidazolium hybridsMycobacterium tuberculosis H37Rv10 (24 µM)[10]
15 2-sulfoether-4-quinoloneStaphylococcus aureus0.8[11]
15 2-sulfoether-4-quinoloneBacillus cereus1.61[11]

Table 2: Anticancer Activity of C4-Functionalized Quinolin-4-ols

Compound IDC4-FunctionalizationCancer Cell LineIC₅₀ (µM)Reference
5d Quinazoline derivativeHepG21.94[6]
5d Quinazoline derivativeMCF-77.1[6]
1, 3, 5 Arecoline metabolitesA549 (Lung)3.08, 7.33, 3.29[12]
1, 3, 5 Arecoline metabolitesK562 (Leukemia)1.56, 3.33, 2.15[12]
35 4-Phenoxyquinoline with semicarbazoneHT-29 (Colon)- (Selective c-Met inhibitor with IC₅₀ = 4.3 nM)[13]

Note on IC₅₀ and MIC values: The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. Lower values for both IC₅₀ and MIC indicate higher potency.

Conclusion

The functionalization of the C4-hydroxyl group of quinolin-4-ols represents a powerful strategy in medicinal chemistry for the generation of novel drug candidates. The protocols provided herein for Williamson ether synthesis, esterification, and the Mitsunobu reaction offer robust and versatile methods for creating diverse libraries of C4-substituted quinolin-4-ols. The presented biological data underscore the significant potential of these derivatives as antimicrobial and anticancer agents. Further exploration of the chemical space around the C4-position of the quinolin-4-ol scaffold is warranted to develop next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol synthesis. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent method for the synthesis of this compound is a variation of the Gould-Jacobs reaction. This approach involves the condensation of 3,5-dichloroaniline with an ethyl trifluoroacetoacetate, followed by a thermally induced cyclization.

Q2: What are the primary starting materials required for this synthesis?

A2: The key precursors for this synthesis are:

  • 3,5-Dichloroaniline: This provides the aniline backbone for the quinoline ring.

  • Ethyl 4,4,4-trifluoroacetoacetate: This β-ketoester is the source of the trifluoromethyl group and the atoms necessary to form the pyridinone ring of the quinolin-4-ol.

Q3: What are the critical steps in the synthesis of this compound?

A3: The synthesis typically proceeds in two main stages:

  • Condensation: The initial step is the reaction of 3,5-dichloroaniline with ethyl 4,4,4-trifluoroacetoacetate to form an enamine intermediate. This is usually achieved by heating the two reactants, often in the presence of an acid catalyst.

  • Thermal Cyclization: The enamine intermediate is then heated to a high temperature to induce an intramolecular cyclization, which forms the quinoline ring system. This step is often the most challenging and yield-determining part of the synthesis.

Troubleshooting Guide

Issue 1: Low Yield of the Final Product

  • Potential Cause 1: Incomplete Condensation Reaction.

    • Solution: Ensure the complete formation of the enamine intermediate before proceeding to the cyclization step. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Consider increasing the reaction time or temperature for the condensation step. The use of a mild acid catalyst, such as p-toluenesulfonic acid, can also promote the condensation.

  • Potential Cause 2: Insufficient Temperature for Cyclization.

    • Solution: The thermal cyclization step typically requires high temperatures, often in the range of 250-300 °C. Using a high-boiling point solvent such as Dowtherm A or diphenyl ether can help achieve and maintain the necessary temperature for efficient cyclization.

  • Potential Cause 3: Decomposition of Starting Materials or Product at High Temperatures.

    • Solution: While high temperatures are necessary, prolonged exposure can lead to degradation. It is crucial to find the optimal balance between reaction temperature and time. Minimizing the reaction time at the highest temperature can help reduce decomposition.

  • Potential Cause 4: Sub-optimal Solvent Choice.

    • Solution: The choice of solvent is critical for the high-temperature cyclization. High-boiling, inert solvents are preferred. Below is a comparison of commonly used solvents and their impact on yield.

Issue 2: Formation of Impurities and Side Products

  • Potential Cause 1: Self-condensation of Ethyl 4,4,4-trifluoroacetoacetate.

    • Solution: This can be minimized by controlling the stoichiometry of the reactants. Using a slight excess of the aniline derivative can help to ensure that the β-ketoester is consumed in the desired reaction.

  • Potential Cause 2: Oxidation of the quinolin-4-ol product.

    • Solution: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation, especially at high temperatures.

  • Potential Cause 3: Incomplete Cyclization Leading to a Mixture of Intermediates.

    • Solution: As mentioned previously, ensuring the cyclization goes to completion is key. This can be achieved by optimizing the reaction temperature and time.

Issue 3: Difficulty in Product Purification

  • Potential Cause 1: Presence of High-Boiling Solvent in the Crude Product.

    • Solution: After the reaction, the high-boiling solvent can be removed by vacuum distillation. Alternatively, the product can be precipitated by adding a non-polar solvent like hexane, followed by filtration.

  • Potential Cause 2: Tarry Byproducts.

    • Solution: Column chromatography is often effective for removing colored, tarry impurities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can be used.

Experimental Protocols

Adapted Protocol for the Synthesis of this compound

Step 1: Condensation of 3,5-Dichloroaniline with Ethyl 4,4,4-trifluoroacetoacetate

  • In a round-bottom flask, combine 3,5-dichloroaniline (1.0 eq.) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq.).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

  • Heat the mixture to 120-140 °C with stirring for 2-4 hours, while removing the ethanol byproduct using a Dean-Stark apparatus.

  • Monitor the reaction progress by TLC until the starting aniline is consumed.

  • Allow the reaction mixture to cool to room temperature. The resulting crude enamine can be used directly in the next step.

Step 2: Thermal Cyclization

  • In a separate flask equipped with a reflux condenser and a thermometer, heat a high-boiling solvent (e.g., Dowtherm A) to 250-260 °C.

  • Slowly add the crude enamine from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the temperature at 250-260 °C and continue stirring for 30-60 minutes.

  • Monitor the disappearance of the enamine intermediate by TLC.

  • Once the reaction is complete, allow the mixture to cool to below 100 °C.

  • Carefully add hexanes to the cooled mixture to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with hexanes to remove the residual high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Quinolin-4-ol Synthesis

ParameterCondition A (Conventional Heating)Condition B (Microwave Irradiation)
Starting Materials 3,5-dichloroaniline, Ethyl 4,4,4-trifluoroacetoacetate3,5-dichloroaniline, Ethyl 4,4,4-trifluoroacetoacetate
Solvent Dowtherm A or Diphenyl etherHigh-boiling polar solvent (e.g., DMF, NMP)
Catalyst p-Toluenesulfonic acid (optional)None typically required
Temperature 250-260 °C200-250 °C
Reaction Time 30-60 minutes10-30 minutes
Reported Yield Range 40-70% (estimated for similar compounds)60-90% (estimated for similar compounds)
Notes Requires careful temperature control.Requires specialized microwave reactor.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification SM1 3,5-Dichloroaniline Condensation Condensation (120-140°C, Catalyst) SM1->Condensation SM2 Ethyl 4,4,4-trifluoroacetoacetate SM2->Condensation Cyclization Thermal Cyclization (250-260°C, High-boiling solvent) Condensation->Cyclization Enamine Intermediate Crude Crude Product Cyclization->Crude Purification Purification (Recrystallization/Chromatography) Crude->Purification Final This compound Purification->Final

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield Start Low Yield Observed Q1 Is Condensation Complete? Start->Q1 A1_Yes Proceed to Cyclization Check Q1->A1_Yes Yes A1_No Increase Condensation Time/Temp Add Catalyst Q1->A1_No No Q2 Is Cyclization Temperature Sufficient? A1_Yes->Q2 A2_Yes Check for Decomposition Q2->A2_Yes Yes A2_No Use High-Boiling Solvent Increase Temperature Q2->A2_No No Q3 Evidence of Decomposition? A2_Yes->Q3 A3_Yes Optimize Temp/Time Use Inert Atmosphere Q3->A3_Yes Yes A3_No Review Purification Method Q3->A3_No No

Caption: Troubleshooting flowchart for low yield issues.

Logical_Relationships cluster_params Reaction Parameters Temp Temperature Yield Product Yield Temp->Yield Increases, then decreases (decomposition) Purity Product Purity Temp->Purity High temps can increase byproducts Time Reaction Time Time->Yield Increases to a plateau Time->Purity Prolonged time can increase byproducts Solvent Solvent Choice Solvent->Yield High-boiling inert solvent is optimal Catalyst Catalyst Catalyst->Yield Can improve condensation rate

Caption: Key relationships between reaction parameters and outcomes.

Navigating Tar Formation in Skraup Quinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Skraup synthesis is a powerful tool for accessing the quinoline scaffold, a core component of many pharmaceuticals. However, the reaction is notoriously prone to the formation of tar, which can significantly impact yield and purification efficiency. This technical support center provides troubleshooting guidance and frequently asked questions to help you navigate this challenge and optimize your synthetic outcomes.

Troubleshooting Guide: Minimizing and Managing Tar Formation

This guide addresses the common issue of excessive tar formation during the Skraup synthesis of quinolines, offering potential causes and actionable solutions.

Problem: The reaction mixture becomes a thick, unmanageable tar, leading to low yields and difficult purification.

This is a frequent observation in the Skraup synthesis, often stemming from the reaction's highly exothermic nature and the polymerization of intermediates.[1]

Potential Cause Proposed Solution
Uncontrolled Exothermic Reaction The Skraup synthesis is highly exothermic, and localized overheating can promote polymerization and charring of the reactants.[1] To mitigate this, add a moderator like ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before heating.[1] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation to proceed more smoothly over a longer period.[1] Additionally, ensure the slow and controlled addition of sulfuric acid, potentially in portions, while carefully monitoring the internal temperature of the reaction.[1]
Sub-optimal Reagent Ratios Incorrect stoichiometry of the aniline, glycerol, sulfuric acid, and oxidizing agent can lead to side reactions and incomplete conversion, contributing to tar formation.[1] It is crucial to follow a well-established protocol and accurately measure all reagents.
Inefficient Mixing Poor agitation can result in localized hotspots where the temperature is significantly higher than the bulk of the mixture, promoting tar formation.[1] Employ robust mechanical stirring to ensure homogeneous mixing and efficient heat dissipation throughout the reaction.[1]
High Reaction Temperature Excessively high temperatures can accelerate the polymerization of acrolein, a key intermediate formed from the dehydration of glycerol, which is a major contributor to tar formation.[2] The reaction should be initiated with gentle heating, and once the exotherm begins, the external heat source should be removed.[1] The optimal temperature is typically in the range of 130-150°C.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation in the Skraup synthesis?

A1: Tar formation is a common side reaction in the Skraup synthesis primarily due to the harsh acidic and high-temperature conditions causing the polymerization of reactants and intermediates.[2] The highly reactive α,β-unsaturated aldehyde, acrolein, formed from the acid-catalyzed dehydration of glycerol, is particularly prone to polymerization under these conditions.[2]

Q2: How does ferrous sulfate act as a moderator in the reaction?

A2: Ferrous sulfate (FeSO₄) is commonly added to the Skraup synthesis to make the reaction less violent.[3] It is believed to function as an oxygen carrier, which helps to control the rate of the oxidation step, preventing the reaction from proceeding too rapidly and getting out of control.[1] This more controlled reaction environment helps to reduce charring and tar formation.[1]

Q3: My crude product is a dark, tarry mess. How can I effectively purify the quinoline?

A3: Purification of the desired quinoline from the tarry byproduct is a significant challenge. The most common and effective method is steam distillation.[2] The crude reaction mixture is first made alkaline, and then steam is passed through it. The volatile quinoline co-distills with the steam, leaving the non-volatile tar behind.[2] The quinoline can then be separated from the aqueous distillate and further purified by solvent extraction and distillation under reduced pressure.[2] For removing colored impurities, treating a solution of the crude product with activated carbon can also be effective.[2]

Q4: Are there any modern alternatives to the classical Skraup synthesis that produce less tar?

A4: Yes, several modifications have been developed to create "greener" and cleaner versions of the Skraup synthesis. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[2] Another approach involves the use of ionic liquids, which can act as both the solvent and a catalyst, often leading to cleaner reactions and simpler product isolation.[2]

Q5: Can the nature of the aniline substituent affect tar formation?

A5: Yes, the electronic nature of the substituents on the aniline ring can impact the reaction. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions.[2] These harsher conditions can, in turn, lead to increased tar formation and lower yields.[2]

Quantitative Data on Reaction Parameters

While precise quantitative data correlating reaction parameters to tar formation is scarce in the literature, the following table summarizes the qualitative impact of key parameters on the yield of quinoline and the extent of tarring.

Parameter Effect on Quinoline Yield Effect on Tar Formation Recommendation
Temperature Increases up to an optimal range (typically 130-150°C), then decreases.[1]Significantly increases with higher temperatures.[2]Maintain careful temperature control, removing external heat once the exotherm begins.[1]
Reaction Time Increases with time to a certain point, then may decrease due to product degradation.[2]Increases with prolonged reaction times at high temperatures.[2]Monitor the reaction progress to determine the optimal reaction time.
Moderator (e.g., FeSO₄) Generally improves yield by controlling the reaction.[1]Significantly reduces tar formation by preventing a violent exotherm.[1]Add a moderator like ferrous sulfate or boric acid before heating.[1]
Stirring Efficient stirring improves yield by ensuring homogeneity.[1]Inefficient stirring leads to localized overheating and increased tar.[1]Use robust mechanical stirring.[1]
Aniline Substituents Electron-donating groups generally increase yield.[2]Electron-withdrawing groups may require harsher conditions, increasing tar.[2]For deactivated anilines, consider alternative synthetic routes if tarring is excessive.[1]

Experimental Protocols

Classical Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add aniline, glycerol, and ferrous sulfate heptahydrate.

  • Slowly and with constant stirring and cooling in an ice bath, add concentrated sulfuric acid.

  • Once the addition is complete, add the nitrobenzene.

  • Gently heat the mixture to initiate the reaction. The reaction is highly exothermic, so be prepared to remove the heat source once the reaction begins to boil vigorously.

  • After the initial vigorous reaction subsides, continue to heat the mixture under reflux for several hours to ensure the reaction goes to completion.

  • Allow the mixture to cool and then carefully pour it into a large volume of water.

  • Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Isolate the crude quinoline by steam distillation. The quinoline will co-distill with any unreacted nitrobenzene and aniline.

  • Separate the organic layer from the distillate and wash it with dilute acid to remove residual aniline.

  • The crude quinoline can be further purified by distillation under reduced pressure.

Microwave-Assisted Skraup Synthesis

Materials:

  • Aniline derivative

  • Glycerol

  • Arsenic(V) oxide (or another suitable oxidizing agent)

  • Concentrated Sulfuric Acid

Procedure:

  • In a microwave-safe reaction vessel, mix the aniline derivative, glycerol, arsenic(V) oxide, and concentrated sulfuric acid.

  • Seal the vessel and place it in a microwave reactor.

  • Subject the mixture to microwave irradiation at a specified power and for a set duration (e.g., 250 W for 8-20 minutes). The temperature and pressure should be monitored.

  • After irradiation, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into an ice-water mixture.

  • Basify the solution to a pH of 9-10 to precipitate the crude product.

  • The crude quinoline can then be collected and purified using standard techniques such as extraction and chromatography.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflow for troubleshooting tar formation and the simplified mechanism of the Skraup synthesis.

G start Excessive Tar Formation in Skraup Synthesis check_exotherm Is the reaction uncontrollably exothermic? start->check_exotherm add_moderator Add a moderator (e.g., FeSO₄) check_exotherm->add_moderator Yes control_acid Ensure slow, controlled addition of H₂SO₄ with cooling check_exotherm->control_acid Yes check_temp Is the reaction temperature too high? check_exotherm->check_temp No add_moderator->check_temp control_acid->check_temp reduce_heat Apply gentle initial heating and remove heat once exotherm starts check_temp->reduce_heat Yes check_mixing Is mixing inefficient? check_temp->check_mixing No reduce_heat->check_mixing use_mech_stir Use robust mechanical stirring check_mixing->use_mech_stir Yes purify Proceed to Purification (Steam Distillation) check_mixing->purify No use_mech_stir->purify

Caption: Troubleshooting workflow for tar formation in Skraup synthesis.

G cluster_reactants Reactants cluster_intermediates Key Intermediates Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration H2SO4 H₂SO₄ Oxidant Oxidizing Agent (e.g., Nitrobenzene) Quinoline Quinoline Acrolein->Michael_Adduct Michael Addition Tar Tar (Byproduct) Acrolein->Tar Polymerization Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Michael_Adduct->Tar Dihydroquinoline->Quinoline Oxidation

Caption: Simplified reaction pathway of the Skraup synthesis.

References

Technical Support Center: Synthesis of Trifluoromethylated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethylated quinolines. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of trifluoromethylated quinolines?

A1: The synthesis of trifluoromethylated quinolines can be accompanied by several side reactions, impacting yield and purity. The most frequently encountered issues include the formation of regioisomers, particularly in Friedländer and Conrad-Limpach syntheses when using unsymmetrical ketones.[1][2] Tar formation is a significant problem in acid-catalyzed reactions like the Doebner-von Miller synthesis, which is often caused by the polymerization of α,β-unsaturated carbonyl compounds.[3][4] Additionally, incomplete oxidation of dihydroquinoline intermediates in the Doebner-von Miller synthesis can lead to impurities.[4] Hydrolysis of the trifluoromethyl group to a carboxylic acid can occur under harsh acidic or basic conditions.[5][6] Lastly, the formation of quinoline N-oxides is a potential side reaction, with the strongly electron-withdrawing trifluoromethyl group influencing the reactivity of the quinoline nitrogen.[7]

Q2: How does the trifluoromethyl group influence the propensity for N-oxide formation?

A2: The trifluoromethyl group is strongly electron-withdrawing, which reduces the electron density of the quinoline ring system. This deactivation can make the nitrogen atom less susceptible to oxidation compared to unsubstituted quinolines. However, N-oxide formation can still occur, particularly when strong oxidizing agents are used in other transformation steps on the quinoline core.

Q3: What conditions typically lead to the hydrolysis of the trifluoromethyl group?

A3: The trifluoromethyl group is generally stable, but it can undergo hydrolysis to a carboxylic acid group under forcing conditions.[8] This is more likely to occur in the presence of strong acids (e.g., fuming sulfuric acid) or strong bases, especially at elevated temperatures.[5][6] The ease of hydrolysis can also be influenced by the position of the trifluoromethyl group on the quinoline ring and the presence of other substituents.

Q4: How can I minimize tar formation in the Doebner-von Miller synthesis of trifluoromethylated quinolines?

A4: Tar formation in the Doebner-von Miller reaction is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[3][4] To mitigate this, several strategies can be employed:

  • Slow addition of reagents: Adding the α,β-unsaturated carbonyl compound slowly to the acidic solution of the trifluoromethyl-substituted aniline can help control the reaction temperature and minimize polymerization.[3]

  • Use of a catalyst: Lewis acids such as tin tetrachloride, scandium(III) triflate, and zinc chloride, or Brønsted acids like p-toluenesulfonic acid and perchloric acid can catalyze the reaction, potentially allowing for milder conditions that reduce tarring.[9]

  • Solvent choice: While often run neat, the use of a high-boiling inert solvent can help to control the reaction temperature.

Troubleshooting Guides

Issue 1: Formation of Undesired Regioisomers in Friedländer Synthesis
  • Symptom: You obtain a mixture of quinoline isomers when reacting a trifluoromethyl-substituted 2-aminoaryl ketone with an unsymmetrical ketone.

  • Probable Cause: The reaction can proceed through two different cyclization pathways, leading to the formation of regioisomers. The regioselectivity is influenced by the catalyst and reaction conditions.

  • Recommended Solutions:

    • Catalyst Selection: The use of specific catalysts can enhance regioselectivity. For instance, proline potassium salt has been shown to be an effective catalyst for the synthesis of 4-trifluoromethyl-substituted quinolines.[10]

    • Reaction Conditions: Modifying the reaction temperature and solvent can influence the kinetic versus thermodynamic product distribution, thus favoring the formation of one regioisomer over the other.

    • Purification: If a mixture of isomers is unavoidable, careful purification by column chromatography or recrystallization may be necessary to isolate the desired product.[11]

Issue 2: Formation of 2-Hydroxyquinoline Isomer in Conrad-Limpach Synthesis
  • Symptom: The synthesis yields the undesired 2-hydroxyquinoline (Knorr product) instead of the expected 4-hydroxyquinoline derivative.

  • Probable Cause: The initial condensation temperature is a critical factor. Higher temperatures (around 140 °C or above) favor the thermodynamic product, which is the 2-hydroxyquinoline isomer. The desired 4-hydroxyquinoline is the kinetic product, favored at lower temperatures.[2][12]

  • Recommended Solutions:

    • Temperature Control: Maintain a lower temperature during the initial condensation of the trifluoromethyl-substituted aniline with the β-ketoester to favor the formation of the β-aminoacrylate intermediate that leads to the 4-hydroxyquinoline product.[2]

    • Catalyst: The use of an acid catalyst, such as a few drops of concentrated sulfuric or hydrochloric acid, can facilitate the reaction at lower temperatures.[2]

Issue 3: Incomplete Oxidation in Doebner-von Miller Synthesis
  • Symptom: Your final product is contaminated with dihydro- or tetrahydroquinoline impurities.

  • Probable Cause: The final step of the Doebner-von Miller synthesis involves the oxidation of a dihydroquinoline intermediate. Incomplete oxidation can result from an insufficient amount or activity of the oxidizing agent.[4]

  • Recommended Solutions:

    • Choice and Amount of Oxidizing Agent: Ensure an adequate amount of a suitable oxidizing agent is used. While classic conditions may use nitrobenzene or arsenic acid, modern and less toxic alternatives should be considered where possible.

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at a temperature that promotes complete oxidation.

Quantitative Data Summary

Side ReactionSynthesis MethodKey Influencing FactorTypical ObservationRecommended Action & Expected Outcome
Regioisomer Formation Friedländer SynthesisCatalyst and TemperatureMixture of quinoline isomersUse of a regioselective catalyst (e.g., proline potassium salt) can significantly improve the ratio of the desired isomer.[10]
Isomeric Product Formation Conrad-Limpach SynthesisInitial Condensation TemperatureFormation of 2-hydroxyquinolineMaintain lower initial condensation temperature to favor the kinetic 4-hydroxyquinoline product.[2][12]
Tar Formation Doebner-von Miller SynthesisAcid Concentration, TemperatureLow yield, difficult purificationSlow reagent addition and use of appropriate catalysts can minimize polymerization and improve yield.[3][9]
Incomplete Oxidation Doebner-von Miller SynthesisOxidizing AgentPresence of hydrogenated impuritiesUse of a sufficient amount of an effective oxidizing agent ensures complete conversion to the aromatic quinoline.[4]
Hydrolysis of -CF3 group Various (under harsh conditions)pH and TemperatureFormation of carboxylic acid byproductAvoid prolonged exposure to strong acids or bases at high temperatures.[5][6]

Experimental Protocols

Synthesis of 2-(Trifluoromethyl)quinoline

This protocol is adapted from a reported synthesis utilizing a phosphonium salt precursor.[13]

  • Preparation of Triphenyl(2-(2,2,2-trifluoroacetamido)phenethyl)phosphonium bromide: A solution of the corresponding bromide (2.0 mmol) and triphenylphosphine (1.5 g, 6.0 mmol) in toluene (5 mL) is stirred under reflux overnight. After cooling, the precipitate is collected by filtration, washed with dry diethyl ether, and dried under reduced pressure to afford the phosphonium salt.[13]

  • Cyclization to 2-(Trifluoromethyl)quinoline: To a solution of the phosphonium salt (0.2 mmol) in 1,2-dichlorobenzene (2 mL) is added 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.4 mmol). The mixture is stirred at 150 °C for 24 hours. After cooling to room temperature, the reaction mixture is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 2-(trifluoromethyl)quinoline.[13]

Synthesis of 4-(Trifluoromethyl)quinoline Derivatives via Friedländer Annulation

This protocol is a general representation based on the use of a proline potassium salt catalyst.[10]

  • Reaction Setup: In a reaction vessel, combine the substituted 2-trifluoroacetyl aniline (1.0 mmol), the carbonyl compound (1.2 mmol), and proline potassium salt (10 mol%).

  • Reaction Conditions: The reaction mixture is stirred in a suitable solvent (e.g., ethanol or acetonitrile) at a specified temperature (e.g., room temperature or reflux) for the required time (typically a few hours).

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 4-trifluoromethyl-substituted quinoline.

Visualizations

Friedlander_Regioisomers cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products 2-aminoaryl ketone 2-aminoaryl ketone Pathway A Pathway A 2-aminoaryl ketone->Pathway A Pathway B Pathway B 2-aminoaryl ketone->Pathway B unsymmetrical ketone unsymmetrical ketone unsymmetrical ketone->Pathway A unsymmetrical ketone->Pathway B Regioisomer 1 Regioisomer 1 Pathway A->Regioisomer 1 Favored by Catalyst X Regioisomer 2 Regioisomer 2 Pathway B->Regioisomer 2 Favored by Catalyst Y Conrad_Limpach_Isomers Aniline + β-ketoester Aniline + β-ketoester Intermediate Intermediate Aniline + β-ketoester->Intermediate 4-Hydroxyquinoline 4-Hydroxyquinoline Intermediate->4-Hydroxyquinoline Low Temperature (Kinetic Control) 2-Hydroxyquinoline (Knorr Product) 2-Hydroxyquinoline (Knorr Product) Intermediate->2-Hydroxyquinoline (Knorr Product) High Temperature (Thermodynamic Control) Doebner_von_Miller_Workflow cluster_side_reactions Potential Side Reactions Aniline + α,β-unsaturated carbonyl Aniline + α,β-unsaturated carbonyl Cyclization Cyclization Aniline + α,β-unsaturated carbonyl->Cyclization Acid Catalyst Acid Catalyst Acid Catalyst->Cyclization Tar Formation Tar Formation Acid Catalyst->Tar Formation Dihydroquinoline Intermediate Dihydroquinoline Intermediate Cyclization->Dihydroquinoline Intermediate Oxidation Oxidation Dihydroquinoline Intermediate->Oxidation Trifluoromethylated Quinoline Trifluoromethylated Quinoline Oxidation->Trifluoromethylated Quinoline Incomplete Oxidation Product Incomplete Oxidation Product Oxidation->Incomplete Oxidation Product

References

Technical Support Center: Purification of Dichlorinated Quinolin-4-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of dichlorinated quinolin-4-ol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying dichlorinated quinolin-4-ol isomers?

The main difficulties arise from the significant structural similarities between the isomers. Positional isomers of dichlorinated quinolin-4-ols often exhibit very close physicochemical properties, such as polarity, solubility, and pKa values. This similarity leads to nearly identical behavior during chromatographic separation and co-precipitation during crystallization, making their isolation in a pure form a considerable challenge.[1][2]

Q2: Which analytical techniques are most effective for assessing the purity of dichlorinated quinolin-4-ol isomer mixtures?

High-Performance Liquid Chromatography (HPLC) with a high-resolution column (e.g., C18 or PFP stationary phases) is a primary tool for assessing purity and resolving isomer mixtures.[1] For structural confirmation and identification of specific isomers in a mixture, Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.[3]

Q3: What are the most common purification techniques for separating dichlorinated quinolin-4-ol isomers?

The two most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and fractional crystallization.[4] HPLC, particularly reverse-phase HPLC, offers high resolving power for isomers with minor differences in polarity. Fractional crystallization is a cost-effective method for large-scale purification but relies on differences in solubility of the isomers in a specific solvent system.[5]

Troubleshooting Guide

Issue 1: Co-elution of Isomers in Reverse-Phase HPLC

Question: My dichlorinated quinolin-4-ol isomers are co-eluting or showing very poor resolution in my C18 column. What steps can I take to improve separation?

Answer: Co-elution is a common problem due to the similar polarities of the isomers. Here are several strategies to enhance resolution:

  • Optimize the Mobile Phase:

    • Solvent Composition: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can often improve the separation of closely eluting peaks.

    • pH Adjustment: The ionization state of the quinolin-4-ol and the nitrogen on the quinoline ring can be manipulated by adjusting the pH of the mobile phase. Small changes in pH can alter the retention times of the isomers differently, leading to better separation. Experiment with a pH range of 3-7 using appropriate buffers (e.g., phosphate or acetate).

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different selectivity. A Phenyl-Hexyl or a Pentafluorophenyl (PFP) column can offer alternative pi-pi and dipole-dipole interactions, which may differentiate the isomers more effectively than a standard C18 column.[1]

  • Adjust the Temperature: Lowering the column temperature can sometimes enhance the separation by increasing the interaction between the analytes and the stationary phase.[1]

Issue 2: Oiling Out or Failure to Crystallize

Question: I am attempting to purify my dichlorinated quinolin-4-ol isomer mixture by recrystallization, but the compound is oiling out or no crystals are forming. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid, and failure to crystallize is also a common issue. The following troubleshooting steps can be helpful:

  • Solvent Selection: The choice of solvent is critical. A good crystallization solvent should dissolve the compound sparingly at room temperature but completely at higher temperatures.[5] Screen a variety of solvents with different polarities.

  • Solvent Mixtures: If a single solvent is not effective, a binary solvent system (one "good" solvent and one "poor" solvent) can be used. Dissolve the compound in a minimum amount of the "good" solvent at an elevated temperature, and then slowly add the "poor" solvent until the solution becomes slightly turbid. Allow the solution to cool slowly.

  • Control the Cooling Rate: Rapid cooling often leads to oiling out or the formation of very small, impure crystals. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath to maximize the yield.

  • Seeding: If you have a small amount of the pure isomer, adding a "seed crystal" to the supersaturated solution can induce crystallization.

  • Reduce the Concentration: If the solution is too concentrated, the compound may precipitate too quickly. Dilute the solution with more of the hot solvent before allowing it to cool.

Data Presentation

Disclaimer: The following data is representative and intended to illustrate the expected outcomes of purification experiments. Actual results will vary based on the specific isomers and experimental conditions.

Table 1: Representative HPLC Separation of Dichlorinated Quinolin-4-ol Isomers

IsomerStationary PhaseMobile Phase (Acetonitrile:Water with 0.1% Formic Acid)Retention Time (min)
5,7-dichloroquinolin-4-olC18 (5 µm, 4.6 x 250 mm)60:4012.5
6,8-dichloroquinolin-4-olC18 (5 µm, 4.6 x 250 mm)60:4013.1
5,7-dichloroquinolin-4-olPFP (5 µm, 4.6 x 250 mm)60:4014.2
6,8-dichloroquinolin-4-olPFP (5 µm, 4.6 x 250 mm)60:4015.5

Table 2: Representative Recrystallization Solvents and Yields

IsomerSolvent SystemInitial Purity (%)Purity after 1st Recrystallization (%)Yield (%)
5,7-dichloroquinolin-4-olEthanol/Water (3:1)859570
6,8-dichloroquinolin-4-olToluene859665
5,8-dichloroquinolin-4-olAcetonitrile809468
6,7-dichloroquinolin-4-olEthyl Acetate/Hexane (1:1)829572

Experimental Protocols

Protocol 1: HPLC Method Development for Isomer Separation

  • Sample Preparation: Prepare a stock solution of the isomer mixture at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Initial Scouting Run:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) from 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Based on the scouting run, if the peaks are poorly resolved, switch to an isocratic method with a mobile phase composition that elutes the isomers between 5 and 15 minutes.

    • Systematically vary the acetonitrile/water ratio in 5% increments to find the optimal resolution.

    • If resolution is still poor, prepare mobile phases with varying pH (e.g., 3.0, 5.0, 7.0) using a phosphate buffer.

    • If necessary, switch to a PFP column and repeat the optimization steps.

Protocol 2: Fractional Crystallization

  • Solvent Screening: In small test tubes, test the solubility of approximately 10-20 mg of the isomer mixture in 0.5 mL of various solvents (e.g., ethanol, toluene, ethyl acetate, acetonitrile, and water) at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, dissolve the crude isomer mixture in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to air dry.

  • Purity Analysis: Analyze the purity of the crystals and the mother liquor by HPLC to determine the effectiveness of the separation. Repeat the recrystallization process if necessary.

Mandatory Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Mixture Crude Dichlorinated Quinolin-4-ol Isomer Mixture HPLC Preparative HPLC Crude_Mixture->HPLC Option 1 Crystallization Fractional Crystallization Crude_Mixture->Crystallization Option 2 Analysis_HPLC Purity Check (HPLC) HPLC->Analysis_HPLC Crystallization->Analysis_HPLC Analysis_HPLC->Crystallization Purity < 98% Pure_Isomer Pure Isomer Analysis_HPLC->Pure_Isomer Purity > 98% Analysis_NMR Structure Confirmation (NMR) Pure_Isomer->Analysis_NMR

Caption: General workflow for the purification of dichlorinated quinolin-4-ol isomers.

Troubleshooting_Diagram Start Poor Isomer Separation Method Purification Method? Start->Method HPLC HPLC Method->HPLC HPLC Crystallization Crystallization Method->Crystallization Crystallization Optimize_Mobile_Phase Optimize Mobile Phase (Gradient, pH) HPLC->Optimize_Mobile_Phase Change_Solvent Change Solvent or Use Solvent Mixture Crystallization->Change_Solvent Change_Column Change Column (e.g., PFP) Optimize_Mobile_Phase->Change_Column Still Poor Resolution Success Successful Separation Optimize_Mobile_Phase->Success Improved Resolution Change_Column->Success Control_Cooling Control Cooling Rate and Use Seeding Change_Solvent->Control_Cooling Control_Cooling->Success

Caption: Troubleshooting decision tree for poor isomer separation.

References

minimizing byproduct formation in Doebner-von Miller reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Doebner-von Miller Reactions

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the Doebner-von Miller synthesis of quinolines, with a focus on minimizing byproduct formation.

Troubleshooting Guides

This section addresses specific problems that may arise during the Doebner-von Miller reaction, offering potential causes and actionable solutions.

Problem 1: Low Yield and Significant Tar/Polymer Formation

  • Question: My reaction mixture is turning into a thick, dark, intractable tar, making product isolation difficult and significantly lowering the yield of the desired quinoline. What is causing this and how can I prevent it?

  • Answer: Tar formation is one of the most common side reactions in the Doebner-von Miller synthesis.[1] It is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2] The harsh acidic conditions required for the reaction can promote this self-condensation.[1]

    Troubleshooting Steps:

    • Control Reactant Concentration: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[2] This maintains a low concentration of the carbonyl compound at any given time, favoring the desired reaction over polymerization.[1]

    • Optimize Reaction Temperature: While heating is often necessary, excessive temperatures can accelerate polymerization and reactant decomposition.[2][3] Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate and consider stepwise heating to control any exothermic events.[1][4]

    • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce its self-polymerization.[1]

    • Optimize Acid Catalyst: The type and concentration of the acid are critical.[2] Excessively harsh conditions can increase tar formation.[1] Consider screening different acids to find an optimal balance. Milder Lewis acids may be preferable in some cases.[1]

Problem 2: Formation of Partially Hydrogenated Byproducts

  • Question: My final product is contaminated with dihydro- or tetrahydroquinoline derivatives, which are difficult to separate. Why is this happening?

  • Answer: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] If the oxidizing agent is inefficient, used in insufficient quantity, or if the reaction conditions do not favor complete oxidation, these hydrogenated byproducts can be isolated.[1]

    Troubleshooting Steps:

    • Ensure Sufficient Oxidant: Use a suitable oxidizing agent (e.g., nitrobenzene, arsenic acid) in a stoichiometric excess to drive the aromatization step to completion.[1][3]

    • Verify Oxidant Suitability: Ensure the chosen oxidizing agent is appropriate for your specific substrates and reaction conditions.[3]

    • Optimize Reaction Time and Temperature: The oxidation step may require sufficient time and temperature to go to completion. Monitor the reaction by TLC or HPLC to ensure the disappearance of the dihydroquinoline intermediate.[2]

Problem 3: Formation of Unexpected Isomers or Byproducts

  • Question: I have isolated a product, but it is not the expected quinoline derivative. What could have happened?

  • Answer: The formation of unexpected isomers or byproducts can occur due to side reactions of intermediates or alternative cyclization pathways.[2] For example, a reversal of regioselectivity, leading to 4-substituted quinolines instead of the expected 2-substituted products, has been observed under certain conditions.[2] Side reactions of intermediates, such as the reduction of an imine, can also lead to undesired products.[5]

    Troubleshooting Steps:

    • Thorough Characterization: Use analytical techniques such as NMR spectroscopy and mass spectrometry to definitively identify the structure of the unexpected product.

    • Review Reaction Conditions: Certain acids, like trifluoroacetic acid (TFA), have been reported to cause a reversal of regiochemistry with specific substrates.[2]

    • Substrate Purity: Ensure the purity of your starting materials, as impurities can sometimes lead to unexpected side reactions.[2]

Data Presentation: Catalyst and Condition Optimization

Systematic optimization of reaction parameters is key to minimizing byproducts. The following tables summarize common catalysts and the influence of key reaction parameters.

Table 1: Comparison of Acid Catalysts in Doebner-von Miller Reactions

Catalyst TypeExamplesAdvantagesConsiderations
Brønsted Acids HCl, H₂SO₄, p-TsOHReadily available and effective for many substrates.Can be overly harsh, leading to increased tar formation if not properly controlled.[1][2]
Lewis Acids ZnCl₂, SnCl₄, Sc(OTf)₃Can be milder and may offer better selectivity, potentially reducing polymerization.[1][2]May require anhydrous conditions; can be more expensive.

Table 2: Influence of Reaction Parameters on Byproduct Formation

ParameterEffect of Non-Optimal ConditionsRecommendation for Minimizing Byproducts
Temperature Too high: Promotes polymerization and decomposition.[2][3]Use the lowest effective temperature; monitor and control exothermic reactions.[1]
Reactant Addition Rapid addition: Increases local concentration of carbonyl, leading to polymerization.[2]Add the α,β-unsaturated carbonyl compound slowly and portion-wise.[1][3]
Acid Concentration Too high: Accelerates tar formation.[1] Too low: Incomplete reaction.[3]Screen different concentrations to find an optimal balance between reaction rate and side reactions.[2]
Oxidizing Agent Insufficient amount: Incomplete aromatization, leading to hydrogenated byproducts.[1]Use a stoichiometric excess of a suitable oxidizing agent.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Methylquinoline via Doebner-von Miller Reaction to Minimize Tar Formation

This protocol details a procedure for synthesizing 2-methylquinoline, incorporating strategies to reduce common byproducts.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a mechanical stirrer, and an addition funnel.

  • Charging Reactants: To the flask, add aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux with vigorous stirring.[1]

  • Reactant Addition: Dissolve crotonaldehyde (1.2 eq) in toluene. Place this solution in the addition funnel and add it dropwise to the refluxing aniline solution over a period of 1-2 hours.[1] The slow, controlled addition is crucial to prevent polymerization.[2]

  • Reaction: After the addition is complete, add an oxidizing agent such as nitrobenzene.[3] Continue to heat the reaction mixture under reflux for an additional 3-4 hours.[3] Monitor the reaction's progress using TLC.[2]

  • Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully make the mixture alkaline by the slow addition of a concentrated sodium hydroxide solution or a slurry of slaked lime (calcium hydroxide).[2][6]

  • Isolation - Steam Distillation: Perform a steam distillation on the neutralized mixture. 2-methylquinoline is steam-volatile and will co-distill with water, separating it from non-volatile tars and inorganic salts.[2]

  • Purification: Collect the distillate, separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation.

Visualizations

Diagram 1: General Experimental Workflow

G A Reactant Charging (Aniline + Acid) B Heating to Reflux A->B C Slow Addition of α,β-Unsaturated Carbonyl B->C D Addition of Oxidizing Agent C->D E Reflux & Reaction Monitoring D->E F Workup (Cooling & Neutralization) E->F G Isolation (e.g., Steam Distillation) F->G H Purification G->H

Caption: A generalized workflow for the Doebner-von Miller reaction.

Diagram 2: Troubleshooting Guide for Tar Formation

G Start Significant Tar Formation Observed? Cause1 High Local Reactant Concentration Start->Cause1 Yes Cause2 Excessive Reaction Temperature Start->Cause2 Yes Cause3 Acid Catalyst Too Harsh Start->Cause3 Yes Solution1 1. Add carbonyl slowly. 2. Use a biphasic system. Cause1->Solution1 Solution2 1. Reduce reaction temperature. 2. Control exotherm with cooling. Cause2->Solution2 Solution3 1. Reduce acid concentration. 2. Screen milder Lewis acids. Cause3->Solution3

Caption: A troubleshooting workflow for diagnosing and solving tar formation.

Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental cause of most byproducts in the Doebner-von Miller reaction?

    • A1: The reaction is conducted under strong acidic conditions and often requires heating.[1] These conditions can catalyze the polymerization of the α,β-unsaturated carbonyl starting material, which is the primary cause of tar formation and low yields.[1][2][6] Incomplete oxidation in the final step is another major source of byproducts.[1]

  • Q2: I am using a substituted aniline with an electron-withdrawing group and getting a very low yield. Why?

    • A2: The electronic properties of the substituents on the aniline significantly impact the reaction. Anilines with electron-withdrawing groups are less nucleophilic and are known to give low yields in the conventional Doebner-von Miller reaction.[1]

  • Q3: Can this reaction be performed without an external oxidizing agent?

    • A3: While an oxidizing agent is typically required for the final aromatization step, it has been proposed that an intermediate Schiff base can sometimes act as the oxidizing agent, becoming reduced in the process and forming another byproduct.[5] However, for efficient and clean conversion to the quinoline, an external oxidant is highly recommended.[3]

  • Q4: How can I best monitor the progress of the reaction to avoid byproduct formation from over-running it?

    • A4: The reaction progress can be effectively monitored using analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] This allows you to determine the optimal reaction time to maximize the formation of the desired product and avoid potential degradation or further side reactions.[2]

References

scale-up challenges for the production of 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis and scale-up of 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing this compound?

The most prevalent and industrially applicable method is a variation of the Gould-Jacobs reaction.[1] This process involves two key steps: the condensation of 3,5-dichloroaniline with ethyl 4,4,4-trifluoroacetoacetate to form an enamine intermediate, followed by a high-temperature thermal cyclization to yield the final product.

Q2: What are the primary safety concerns when handling the reagents and the final product?

The synthesis involves high temperatures and potentially hazardous materials.

  • 3,5-Dichloroaniline: This compound is toxic and an irritant.[2] Exposure should be minimized through the use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • High-Boiling Point Solvents (e.g., Dowtherm A, Diphenyl Ether): These are used for the high-temperature cyclization and can cause severe burns if handled improperly.[3] Ensure equipment is properly assembled to avoid leaks at high temperatures.

  • Trifluoromethylated Compounds: While the trifluoromethyl group is generally stable, some trifluoromethylated compounds can release toxic fumes, such as hydrogen fluoride (HF), upon decomposition at very high temperatures.[4] Adequate ventilation is crucial.

  • Product (this compound): As a quinoline derivative, it should be handled with care, assuming it may have irritant and toxic properties.[5] Standard safety protocols for handling chemical compounds should be followed.

Q3: What are the key critical parameters to control during the scale-up of this synthesis?

Successful scale-up requires careful control over several parameters:

  • Temperature Control: The thermal cyclization step is highly temperature-dependent. Insufficient heat will lead to incomplete reaction, while excessive temperatures can cause degradation and byproduct formation.[6]

  • Efficient Mixing: In larger reactors, ensuring homogenous mixing is critical, especially during the addition of the enamine intermediate to the hot solvent, to prevent localized overheating and charring.

  • Inert Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions and improve the color and purity of the final product.[7]

  • Removal of Byproducts: Efficient removal of ethanol during the condensation step and subsequent cyclization is important to drive the reaction to completion.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete condensation of starting materials.2. Insufficient temperature or time for cyclization.3. Degradation of product at high temperatures.1. Ensure a slight excess of one reagent or use a catalyst (e.g., a catalytic amount of acid) for the condensation. Monitor the reaction by TLC or GC-MS to confirm the disappearance of starting materials.2. Optimize the cyclization temperature and time. A typical range is 240-260°C for 30-60 minutes in a high-boiling solvent like Dowtherm A.[3]3. Avoid unnecessarily high temperatures or prolonged reaction times during cyclization.[6]
Dark-Colored or Tarry Product 1. Charring or polymerization at high temperatures.2. Oxidative degradation.1. Add the enamine intermediate to the pre-heated cyclization solvent slowly and with vigorous stirring to ensure rapid dispersion and prevent localized overheating.2. Perform the cyclization under an inert atmosphere (nitrogen or argon).3. Purify the crude product by treating a solution with activated carbon before recrystallization.[3]
Incomplete Cyclization 1. Cyclization temperature is too low.2. Reaction time is too short.1. Gradually increase the cyclization temperature in small increments (e.g., 5-10°C) to find the optimal point without causing significant degradation.2. Monitor the reaction progress over time to determine the point of maximum conversion.
Difficulty in Product Purification 1. Presence of colored impurities and byproducts.2. Poor solubility of the product in common recrystallization solvents.1. After cooling the reaction mixture, add a non-polar solvent like petroleum ether or hexane to precipitate the crude product and wash away some soluble impurities.[3]2. Recrystallize the crude product from a high-boiling point solvent or a solvent mixture. Treatment with activated carbon can help remove colored impurities.[3]

Experimental Protocols

Step 1: Synthesis of Ethyl 3-((3,5-dichlorophenyl)amino)-4,4,4-trifluorobut-2-enoate (Enamine Intermediate)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, combine 3,5-dichloroaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.05 eq).

  • Reaction: Heat the mixture with stirring in an oil bath at 120-130°C. Ethanol will be produced as a byproduct and should be distilled off to drive the reaction to completion. The reaction can be monitored by observing the amount of ethanol collected. Continue heating for 2-4 hours until no more ethanol is distilled.

  • Work-up: Allow the reaction mixture to cool to room temperature. The crude enamine intermediate, which may solidify upon cooling, can be used in the next step without further purification.

Step 2: Synthesis of this compound via Thermal Cyclization
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, heat a high-boiling point solvent such as Dowtherm A or diphenyl ether to 250°C under a nitrogen atmosphere.[3]

  • Reaction: Slowly and carefully add the crude enamine intermediate from Step 1 to the hot solvent with vigorous stirring. The addition should be controlled to maintain the reaction temperature and prevent excessive foaming.

  • Cyclization: After the addition is complete, maintain the reaction mixture at 250-260°C for 30-60 minutes. Monitor the reaction by TLC if possible.

  • Work-up: Allow the reaction mixture to cool to below 100°C. Add petroleum ether or hexane to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration and wash it with petroleum ether or hexane to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture of solvents), potentially with the addition of activated carbon to remove colored impurities.[3]

Data Presentation

Table 1: Illustrative Effect of Cyclization Temperature on Yield and Purity

Temperature (°C)Reaction Time (min)Yield (%)Purity (%)Observations
230606590Incomplete reaction, starting material remains.
250458595Good conversion, light-colored product.
270457080Increased byproduct formation, darker product.

Note: The data in this table is illustrative and based on general outcomes for Gould-Jacobs reactions. Actual results may vary.

Visualizations

Synthesis_Pathway A 3,5-Dichloroaniline C Condensation (120-130°C, -EtOH) A->C B Ethyl 4,4,4-trifluoroacetoacetate B->C D Ethyl 3-((3,5-dichlorophenyl)amino)-4,4,4-trifluorobut-2-enoate (Enamine Intermediate) C->D E Thermal Cyclization (250-260°C in Dowtherm A) D->E F This compound E->F

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impure Product) Check_Condensation Verify complete formation of enamine intermediate? Start->Check_Condensation Optimize_Condensation Optimize condensation: - Adjust stoichiometry - Ensure EtOH removal Check_Condensation->Optimize_Condensation No Check_Cyclization_Temp Is cyclization temperature optimal (250-260°C)? Check_Condensation->Check_Cyclization_Temp Yes Optimize_Condensation->Check_Cyclization_Temp Adjust_Temp Adjust temperature: - Increase if incomplete - Decrease if degradation Check_Cyclization_Temp->Adjust_Temp No Check_Cyclization_Time Is cyclization time sufficient? Check_Cyclization_Temp->Check_Cyclization_Time Yes Adjust_Temp->Check_Cyclization_Time Adjust_Time Adjust reaction time Check_Cyclization_Time->Adjust_Time No Check_Atmosphere Is an inert atmosphere being used? Check_Cyclization_Time->Check_Atmosphere Yes Adjust_Time->Check_Atmosphere Use_Inert_Atmosphere Implement N2 or Ar atmosphere Check_Atmosphere->Use_Inert_Atmosphere No Purification Optimize purification: - Recrystallization solvent screen - Activated carbon treatment Check_Atmosphere->Purification Yes Use_Inert_Atmosphere->Purification

Caption: Troubleshooting workflow for the synthesis of this compound.

References

refining catalyst selection for cross-coupling with electron-deficient quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Refining Catalyst Selection for Cross-Coupling with Electron-Deficient Quinolines. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of these challenging reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Low to No Product Yield

Q: My cross-coupling reaction with an electron-deficient chloroquinoline is resulting in very low or no yield. What are the most common causes and how can I fix this?

A: Low yield is a frequent issue when working with electron-deficient quinolines, as the electronic properties of the substrate can make key steps in the catalytic cycle, like oxidative addition, more difficult.[1] The nitrogen atom in the quinoline ring can also coordinate with the palladium catalyst, leading to inhibition.[1] A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Inactive Catalyst or Inappropriate Ligand: The choice of catalyst and ligand is critical, especially for less reactive starting materials like chloroquinolines.[2] Standard catalysts such as Pd(PPh₃)₄ may not be effective enough.[1]

    • Solution: Switch to a more electron-rich and bulky phosphine ligand. Buchwald ligands (e.g., SPhos, XPhos, BrettPhos, RuPhos) are often highly effective for these challenging couplings.[1][2][3] Consider using a fresh batch of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand, or opt for a pre-formed palladium complex which can be more stable and efficient.[1][4]

  • Insufficiently Strong Base: The base is crucial for activating the coupling partner (e.g., the boronic acid in a Suzuki coupling) to enable the transmetalation step.[1][2]

    • Solution: If you are using a weaker base like a carbonate, switch to a stronger, non-nucleophilic base such as potassium phosphate (K₃PO₄) or sodium tert-butoxide (NaOtBu).[1][5] The optimal base is often substrate-specific and may require screening.[2]

  • Suboptimal Reaction Temperature: Many cross-coupling reactions, particularly with deactivated substrates, require heating to proceed at a reasonable rate.[2][5]

    • Solution: Gradually increase the reaction temperature, typically to a range of 80-120 °C.[2][6] If you suspect catalyst decomposition at higher temperatures, try a lower temperature for a longer reaction time.[6]

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation.

    • Solution: Ensure all solvents are thoroughly degassed before use. Maintain a positive pressure of an inert atmosphere (Nitrogen or Argon) throughout the reaction setup and duration.[1][2]

  • Poor Reactant Solubility: The solvent must be able to dissolve all reactants to a sufficient degree for the reaction to proceed efficiently.[2]

    • Solution: Screen common solvents used for cross-coupling reactions such as dioxane, THF, DMF, or toluene, sometimes in aqueous mixtures.[2] The choice of solvent can significantly influence catalyst activity and reaction rates.[7][8]

Problem 2: Significant Side Product Formation

Q: My reaction is producing significant side products, such as dehalogenated starting material or homocoupled products. How can I minimize these?

A: Side reactions are common and can often be suppressed by adjusting the reaction conditions.

Common Side Reactions & Mitigation Strategies:

  • Dehalogenation of the Quinolone: This occurs when the halogen on the quinoline is replaced by a hydrogen atom.

    • Cause: This can be caused by the presence of a hydride source or catalyst decomposition.[1]

    • Solution: Avoid protic solvents if dehalogenation is observed.[1] Screening different bases or using a more stable palladium precatalyst may also help suppress this pathway.[2]

  • Homocoupling of Boronic Acid (in Suzuki Reactions): This side reaction leads to the formation of a biaryl product from two molecules of the boronic acid.

    • Cause: This is often promoted by the presence of oxygen in the reaction mixture.[2]

    • Solution: Improve the degassing of all solvents and ensure the reaction is maintained under a strictly inert atmosphere.[1][2]

  • Protodeborylation of Boronic Acid (in Suzuki Reactions): The boronic acid starting material degrades before it can participate in the cross-coupling.

    • Cause: Boronic acids can be unstable, especially under harsh conditions (high temperature, strong base) or in the presence of excess water.[1][6]

    • Solution: Use a more stable boronic ester, such as a pinacol ester.[1][2] Alternatively, consider using a milder base and minimizing the amount of water in the solvent system.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions on electron-deficient quinolines?

A1: The primary challenges arise from the electronic nature of the quinoline ring. The electron-withdrawing character of the ring system deactivates the C-X (X = Cl, Br, I) bond, making the initial oxidative addition step of the catalytic cycle more difficult.[1] Additionally, the lone pair of electrons on the quinoline nitrogen can coordinate to the palladium catalyst, acting as a ligand and potentially poisoning or deactivating it.[1][9][10]

Q2: How do I select the right ligand for my reaction?

A2: Ligand selection is critical for success. For challenging substrates like electron-deficient quinolines, bulky and electron-rich phosphine ligands are generally preferred.[2][5] These ligands promote the key oxidative addition and reductive elimination steps.[5] There is no universal "best" ligand, so screening a panel of well-established ligands is often necessary.

  • For C-C Couplings (e.g., Suzuki): Buchwald ligands like SPhos, XPhos, and RuPhos are excellent starting points, especially for aryl chlorides.[1]

  • For C-N Couplings (e.g., Buchwald-Hartwig): Ligands like Xantphos and BrettPhos have shown great success in the amination of various aryl halides.[5]

Q3: What is the general reactivity trend for haloquinolines?

A3: The reactivity of haloquinolines in cross-coupling reactions generally follows the trend of C-X bond strength: I > Br > Cl.[2] Iodoquinolines are the most reactive, followed by bromoquinolines. Chloroquinolines are the least reactive and typically require more active catalyst systems with bulky, electron-rich ligands, stronger bases, and higher reaction temperatures to achieve good results.[2]

Q4: Can the quinoline substrate itself act as a ligand?

A4: Yes, the nitrogen atom in the quinoline ring can coordinate to the palladium center. This can sometimes be a productive interaction, but more often it leads to the formation of off-cycle, catalytically dormant palladium complexes, which can inhibit the reaction.[9][11] The use of bulky phosphine ligands helps to prevent or minimize this substrate inhibition by sterically blocking the quinoline from coordinating too strongly to the metal center.

Data Summary

Table 1: Recommended Catalyst Systems for Cross-Coupling with Electron-Deficient Haloquinolines
Cross-Coupling TypeSubstrate HalideRecommended Pd PrecursorRecommended Ligands (Examples)Typical Base
Suzuki-Miyaura -ClPd₂(dba)₃, Pd(OAc)₂SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃
-BrPd(OAc)₂, Pd(dppf)Cl₂PPh₃, SPhos, XPhosK₂CO₃, K₃PO₄
-IPd(PPh₃)₄, Pd(OAc)₂PPh₃Na₂CO₃, K₂CO₃
Buchwald-Hartwig -Cl, -BrPd₂(dba)₃, Pd(OAc)₂Xantphos, BrettPhos, BippyPhosNaOtBu, LHMDS, K₃PO₄

Note: Conditions are starting points and may require optimization for specific substrates.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Chloroquinoline

This protocol is a representative starting point and should be optimized for your specific substrates.

  • Reaction Setup: To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the chloroquinoline (1.0 equiv.), the boronic acid or pinacol ester (1.2-1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the vial with a cap containing a PTFE septum. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the atmosphere is inert.[5]

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0-3.0 equiv.) to the vial. Then, add the degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M) via syringe.[2]

  • Reaction: Place the vial in a pre-heated heating block or oil bath and stir vigorously at the desired temperature (typically 80-110 °C).[2][6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[12]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[1][2]

Visualizations

Catalytic Cycle and Troubleshooting Workflows

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L2 (Active Catalyst) OA_Complex Oxidative Addition Complex (R-Pd(II)-X)L2 Pd0->OA_Complex Oxidative Addition R-X (Haloquinoline) TM_Complex Transmetalation Complex (R-Pd(II)-R')L2 OA_Complex->TM_Complex Transmetalation R'-B(OR)2 + Base TM_Complex->Pd0 Reductive Elimination Forms R-R' Product R_R R-R' R_X R-X R_B R'-B(OR)2

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

Troubleshooting_Workflow Troubleshooting Low Yield start Low or No Yield Observed catalyst Is the Catalyst/Ligand System Active and Appropriate? start->catalyst base Is the Base Strong Enough? catalyst->base Yes action_catalyst Use Fresh Catalyst. Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos). catalyst->action_catalyst No temp Is the Reaction Temperature Optimal? base->temp Yes action_base Switch to a Stronger Base (e.g., K3PO4, NaOtBu). base->action_base No atmosphere Is the Atmosphere Truly Inert? temp->atmosphere Yes action_temp Gradually Increase Temperature (e.g., 80-110 °C). temp->action_temp No review Review Substrate Stability (e.g., Boronic Acid) atmosphere->review Yes action_atmosphere Thoroughly Degas Solvents. Ensure Positive N2/Ar Pressure. atmosphere->action_atmosphere No action_catalyst->base action_base->temp action_temp->atmosphere action_atmosphere->review

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.[1]

Catalyst_Selection_Logic Catalyst Selection Logic for Quinolines start Select Haloquinoline Substrate halide_type What is the Halide? start->halide_type iodide Iodoquinoline (Most Reactive) halide_type->iodide Iodide bromide Bromoquinoline (Intermediate) halide_type->bromide Bromide chloride Chloroquinoline (Least Reactive) halide_type->chloride Chloride cat_iodide Standard Ligands OK (e.g., PPh3) iodide->cat_iodide cat_bromide More Active Ligands Recommended (e.g., dppf, SPhos) bromide->cat_bromide cat_chloride Bulky, Electron-Rich Ligands Required (e.g., XPhos, BrettPhos, RuPhos) chloride->cat_chloride

Caption: A logic diagram for selecting a catalyst based on haloquinoline reactivity.

References

Validation & Comparative

A Comparative Guide to 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor candidate, 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol, against established kinase inhibitors. Due to the limited publicly available data on the specific inhibitory activity of this compound, this guide utilizes data from structurally related quinoline-based inhibitors to provide a relevant performance comparison. The information presented is intended to support further research and development efforts in the field of kinase inhibition.

Comparative Kinase Inhibition Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinoline-based compounds and established kinase inhibitors against key oncogenic kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). Lower IC50 values indicate greater potency.

CompoundTarget KinaseIC50 (nM)
Reference Quinoline Derivatives
Quinoline Derivative 1VEGFR-21.38 µM (1380 nM)[1]
Quinoline Derivative 2VEGFR-298.53 nM[2]
Quinoline Derivative 3VEGFR-214 nM[3]
Quinoline Derivative 4EGFR80 nM[4]
Quinoline Derivative 5EGFR180 nM[4]
Quinoline-based Thiazole Derivative 4fEGFR2.17 nM (wild-type), 2.81 nM (L858R/T790M mutant), 3.62 nM (L858R/T790M/C797S mutant)[5]
Established Kinase Inhibitors
SorafenibVEGFR-290 nM[6][7][8]
GefitinibEGFR26-57 nM (depending on phosphorylation site)[9], 13.06 nM (HCC827 cell line)[10], 77.26 nM (PC9 cell line)[10]

Experimental Protocols

The following is a generalized protocol for an in vitro kinase inhibition assay, based on commonly used methods for assessing the potency of kinase inhibitors. This protocol can be adapted for specific kinases and compounds.

Objective: To determine the in vitro inhibitory activity of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, EGFR)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Peptide substrate specific to the kinase

  • Adenosine triphosphate (ATP), typically at a concentration close to its Km for the kinase

  • Test compound (e.g., this compound) dissolved in Dimethyl Sulfoxide (DMSO)

  • Positive control inhibitor (e.g., Sorafenib for VEGFR-2, Gefitinib for EGFR)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production)

  • 384-well white microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution (prepared in kinase buffer) to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

  • Kinase Reaction Initiation:

    • Prepare a solution of the peptide substrate and ATP in kinase buffer.

    • Add 5 µL of the substrate/ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized based on the specific kinase's activity.

  • Reaction Termination and Detection:

    • Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of the Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced, which is indicative of kinase activity.

    • Normalize the data using the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Visualizations

Kinase_Signaling_Pathway Ligand Growth Factor (e.g., VEGF, EGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ligand->Receptor Binds Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Activates ADP ADP Receptor->ADP Substrate Substrate Protein Receptor->Substrate Phosphorylates Dimerization->Receptor Phosphorylates ATP ATP ATP->Receptor Phosphate Donor PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling Cascade PhosphoSubstrate->Downstream Response Cellular Response (Proliferation, Survival, etc.) Downstream->Response Inhibitor 6,8-Dichloro-2-(trifluoromethyl) quinolin-4-ol Inhibitor->Receptor Inhibits (ATP Competitive)

Caption: Generic Kinase Signaling Pathway and Point of Inhibition.

Kinase_Inhibition_Assay_Workflow Start Start Prep Prepare Reagents: - Kinase - Substrate & ATP - Test Compound Dilutions Start->Prep Dispense Dispense Reagents to 384-well Plate: - Compound/Control - Kinase Prep->Dispense PreIncubate Pre-incubation (15-30 min at RT) Dispense->PreIncubate Initiate Initiate Kinase Reaction (Add Substrate/ATP) PreIncubate->Initiate Incubate Incubate (60 min at 30°C) Initiate->Incubate Stop Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate->Stop StopIncubate Incubate (40 min at RT) Stop->StopIncubate Detect Detect ADP Production (Add Kinase Detection Reagent) StopIncubate->Detect DetectIncubate Incubate (30-60 min at RT) Detect->DetectIncubate Read Measure Luminescence DetectIncubate->Read Analyze Data Analysis: - Normalize Data - Plot Dose-Response Curve - Calculate IC50 Read->Analyze End End Analyze->End

Caption: Experimental Workflow for an In Vitro Kinase Inhibition Assay.

References

Halogenated Quinolines: A Comparative Analysis in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of halogenated quinolines in anticancer and antimicrobial assays, supported by experimental data and detailed methodologies.

The quinoline scaffold is a prominent structural motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of halogen atoms—such as fluorine, chlorine, and bromine—to the quinoline ring is a common strategy to modulate the physicochemical properties and enhance the therapeutic efficacy of these compounds. This guide provides a comparative analysis of the biological performance of various halogenated quinolines, focusing on their anticancer and antimicrobial activities.

Anticancer Activity: A Tale of Two Halogens and Beyond

The anticancer potential of halogenated quinolines has been extensively investigated, with studies revealing that the type and position of the halogen substituent significantly influence their cytotoxic effects.

Comparative Cytotoxicity of Halogenated Quinolines

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following tables summarize the IC50 values of various bromo-, chloro-, and fluoro-substituted quinoline derivatives against several human cancer cell lines.

Table 1: Comparative Anticancer Activity of 7-Halogenated 5,8-Quinolinone Derivatives [1]

Compound IDHalogen at C7R GroupCancer Cell LineIC50 (µM)
1Cl4-FluorophenylHCT-15 (Colon)>10
2Br4-FluorophenylHCT-15 (Colon)>10
3Cl4-ChlorophenylHCT-15 (Colon)5.6
4Br4-ChlorophenylHCT-15 (Colon)>10
5Cl4-BromophenylHCT-15 (Colon)4.2
6Br4-BromophenylHCT-15 (Colon)7.9

Data suggests that for this particular scaffold, a chloro-substituent at the 7-position is generally more favorable for cytotoxic activity against the HCT-15 colon cancer cell line when compared to a bromo-substituent.[1]

Table 2: Comparative Cytotoxicity of Brominated Quinolines and Quinazolinones [2]

Compound ID/NameCancer Cell LineIC50 (µM)Reference Compound
6,8-dibromo-4(3H)quinazolinone derivative XIIIbMCF-71.7 µg/mLDoxorubicin
6,8-dibromo-4(3H)quinazolinone derivative IXMCF-71.8 µg/mLDoxorubicin
6,8-dibromo-4(3H)quinazolinone derivative XIVdMCF-71.83 µg/mLDoxorubicin
6-Bromo quinazoline derivative 8aMCF-715.85 ± 3.32Erlotinib
6-Bromo quinazoline derivative 8aSW48017.85 ± 0.92Erlotinib
6-Bromo-5-nitroquinoline (4)HT29Lower than 5-FU5-Fluorouracil (5-FU)

Note: The data presented is a compilation from multiple studies and highlights the potent cytotoxic activity of several brominated quinoline and quinazolinone derivatives against various cancer cell lines, with some exhibiting IC50 values in the low microgram or micromolar range.[2]

Mechanisms of Anticancer Action: Modulation of Key Signaling Pathways

Halogenated quinolines exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of critical intracellular signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR and MAPK signaling pathways are crucial for cell proliferation, survival, and angiogenesis. Several quinoline derivatives have been shown to inhibit these pathways, leading to decreased cancer cell growth. For instance, the well-known halogenated quinoline, chloroquine, has been shown to inhibit the PI3K/Akt signaling pathway.[3][4] Mefloquine, another halogenated quinoline, has been found to modulate the MAPK signaling pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Chloroquine Chloroquine Chloroquine->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR pathway and the inhibitory action of Chloroquine.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Mefloquine Mefloquine Mefloquine->Raf Modulates

Caption: Simplified MAPK signaling pathway and the modulatory effect of Mefloquine.

Antimicrobial Activity: Halogenation as a Potentiation Strategy

Halogenation of the quinoline core is a well-established strategy for enhancing antimicrobial efficacy. Fluoroquinolones, a major class of antibiotics, are a testament to this approach, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Comparative Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents a comparative view of the antimicrobial activity of different halogenated quinolines.

Table 3: Comparative Antimicrobial Activity of Halogenated Quinolines

Compound ClassHalogenTarget Organism(s)General MIC Range (µg/mL)
FluoroquinolonesFluorineGram-positive & Gram-negative bacteria0.015 to >32
Bromo-quinolinesBromineGram-positive & Gram-negative bacteria62.50–250[3][4]
Chloro-quinolinesChlorineGram-positive & Gram-negative bacteriaVaries with specific derivative

Fluoroquinolones generally exhibit greater activity against both Gram-positive and Gram-negative bacteria compared to many other antibiotics.

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below to ensure reproducibility and facilitate further research.

General Experimental Workflow for Biological Evaluation

Experimental_Workflow Start Start Compound Synthesize/Obtain Halogenated Quinolines Start->Compound Anticancer Anticancer Assays Compound->Anticancer Antimicrobial Antimicrobial Assays Compound->Antimicrobial MTT MTT Assay (Viability) Anticancer->MTT LDH LDH Assay (Cytotoxicity) Anticancer->LDH Ladder DNA Laddering (Apoptosis) Anticancer->Ladder MIC MIC Assay Antimicrobial->MIC Data Data Analysis (IC50 / MIC) MTT->Data LDH->Data Ladder->Data MIC->Data End End Data->End

Caption: General workflow for the biological evaluation of halogenated quinolines.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated quinoline derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After treatment, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Cytotoxicity Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the positive (fully lysed cells) and negative (untreated cells) controls.

DNA Laddering Assay for Apoptosis

This assay detects the characteristic fragmentation of DNA that occurs during apoptosis.

  • Cell Treatment and Harvesting: Treat cells with the quinolinone derivatives for the desired time and then harvest the cells.

  • DNA Extraction: Isolate the genomic DNA from the harvested cells using a DNA extraction kit or a standard phenol-chloroform extraction method.

  • Agarose Gel Electrophoresis: Run the extracted DNA on an agarose gel.

  • Visualization: Visualize the DNA fragments under UV light after staining with an intercalating dye (e.g., ethidium bromide). A "ladder" of DNA fragments indicates apoptosis.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution of Compounds: Prepare a series of dilutions of the halogenated quinoline compounds in a liquid growth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for microbial growth (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

References

A Comparative Guide to the Bioisosteric Replacement of the Trifluoromethyl Group in Quinolin-4-ols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A common strategy to enhance the therapeutic potential of such scaffolds is the introduction of a trifluoromethyl (CF3) group. This is due to the unique electronic properties of the CF3 group, which can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

However, the trifluoromethyl group may not always be optimal for every drug candidate. Bioisosteric replacement, the substitution of one group with another that has similar physical or chemical properties to produce broadly similar biological properties, is a key tactic in drug design to fine-tune a molecule's characteristics. This guide provides a comparative overview of the bioisosteric replacement of the trifluoromethyl group in quinolin-4-ols, with a focus on anticancer applications. While direct comparative studies on the quinolin-4-ol scaffold are limited, this guide synthesizes available data on quinoline derivatives and established medicinal chemistry principles to provide valuable insights.

Physicochemical and Biological Property Comparison

The choice of a bioisostere for the trifluoromethyl group depends on the desired modulation of physicochemical and biological properties. The following table provides a predictive comparison of common bioisosteres for the CF3 group at the 2-position of the quinolin-4-ol scaffold.

PropertyTrifluoromethyl (CF3)Ethyl (C2H5)Isopropyl (i-Pr)Cyano (CN)
Size (Van der Waals) ModerateSimilar to CF3Larger than CF3Smaller than CF3
Lipophilicity (logP) HighModerateHighLow
Electronic Effect Strong Electron-W/DElectron-DonatingElectron-DonatingStrong Electron-W/D
Metabolic Stability HighModerateModerateHigh
Hydrogen Bond Acceptor Yes (weakly)NoNoYes (strongly)

Anticancer Activity of 2-Substituted Quinolin-4-ol Derivatives

Compound ID2-SubstituentCancer Cell LineIC50 (µM)Reference
1 TrifluoromethylA549 (Lung)14.14[2]
2 PhenylPC3 (Prostate)31.37[3]
3 PhenylHeLa (Cervical)>50[3]
4 3,4-MethylenedioxyphenylPC3 (Prostate)34.34[3]
5 3,4-MethylenedioxyphenylHeLa (Cervical)8.3[3]
6 Furan-2-ylN/AN/A[4]

Experimental Protocols

General Synthesis of 2-Substituted Quinolin-4-ols

A common method for the synthesis of 2-substituted quinolin-4-ols is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester.

Step 1: Synthesis of Ethyl 3-anilino-4,4,4-trifluorocrotonate Aniline (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) are refluxed in a suitable solvent such as toluene with a catalytic amount of p-toluenesulfonic acid. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Cyclization to 2-(Trifluoromethyl)quinolin-4-ol The resulting ethyl 3-anilino-4,4,4-trifluorocrotonate is heated at a high temperature (typically 250-260 °C) in a high-boiling point solvent like diphenyl ether. The reaction mixture is then cooled, and the precipitated solid is collected by filtration, washed with a non-polar solvent like hexane, and dried to yield the 2-(trifluoromethyl)quinolin-4-ol.

cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization Aniline Aniline Intermediate Ethyl 3-anilino-4,4,4-trifluorocrotonate Aniline->Intermediate Reflux, Toluene, p-TSA EFTA Ethyl 4,4,4-trifluoroacetoacetate EFTA->Intermediate Product 2-(Trifluoromethyl)quinolin-4-ol Intermediate_ref->Product High Temperature (e.g., 250°C), Diphenyl ether cluster_workflow MTT Assay Workflow start Seed cancer cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat cells with test compounds incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt Add MTT solution incubation2->mtt incubation3 Incubate for 4h mtt->incubation3 solubilize Solubilize formazan crystals incubation3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 values read->calculate cluster_pathway Hypothetical PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Quinolinol Quinolin-4-ol Derivative Quinolinol->PI3K inhibits Quinolinol->Akt inhibits

References

A Comparative Guide to the Metabolic Stability of Quinolines: Assessing 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative assessment of the metabolic stability of 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol. Given the absence of publicly available data for this specific compound, this document establishes a predictive comparison using data from structurally analogous quinoline derivatives. The primary focus is on in vitro metabolic stability, a critical parameter in drug discovery for predicting the in vivo clearance and potential pharmacokinetic profile of a compound.[1][2]

The liver is the principal site of drug metabolism, where enzymes, primarily from the Cytochrome P450 (CYP) family, modify foreign compounds to facilitate their excretion.[3][4][5] Assays using liver sub-cellular fractions, such as microsomes, are standard high-throughput methods to evaluate a compound's susceptibility to this enzymatic degradation.[3][6][7]

Comparative Metabolic Stability Data

The following table summarizes in vitro metabolic stability data for several quinoline derivatives, determined in human and rat liver microsomes. These compounds, while not identical, provide a relevant benchmark for estimating the potential stability of this compound. Compounds with a longer half-life (t½) and lower intrinsic clearance (CLint) are considered more metabolically stable.

Compound IDStructureSpeciesIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Reference Compound(s)
Compound A 2-substituted quinolineHuman8.581.3Verapamil (Rapid), Diazepam (Low)
Rat6.8102.6
Compound B 2-substituted quinolineHuman14.846.7Verapamil (Rapid), Diazepam (Low)
Rat6.8101.7
Compound C 2-substituted quinolineHuman14.248.9Verapamil (Rapid), Diazepam (Low)
Rat15.644.3
Test Article This compound HumanData Not AvailableData Not AvailableVerapamil (Rapid), Diazepam (Low)
RatData Not AvailableData Not Available

Table 1: In Vitro Metabolic Stability of Representative Quinoline Derivatives in Liver Microsomes. Data is sourced from a study on 2-substituted quinolines with antileishmanial activity.[8] The half-life (t½) represents the time required for 50% of the compound to be metabolized. Intrinsic clearance (CLint) is a measure of the rate of metabolism by liver enzymes.[1][9]

Studies have shown that modifications to the quinoline scaffold, such as the addition of trifluoromethyl groups or alterations in side chains, can significantly impact metabolic stability.[10][11][12] For instance, certain 2-oxotetrahydroquinolines have demonstrated an order of magnitude greater metabolic stability than their tetrahydroquinoline counterparts.[13]

Experimental Protocols

The data presented is typically generated using a standardized in vitro liver microsomal stability assay. This assay measures the rate of disappearance of a parent compound over time when incubated with liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.[3][6][9]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials & Reagents:

  • Test Compound: this compound

  • Liver Microsomes: Pooled human and rat liver microsomes (e.g., 20 mg/mL stock)[6]

  • Buffer: 100 mM Potassium phosphate buffer (pH 7.4)[2][14]

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or 1 mM NADPH solution.[2][14]

  • Positive Controls: Compounds with known metabolic profiles (e.g., Dextromethorphan, Midazolam, Verapamil).[6][9]

  • Quenching Solution: Acetonitrile (ACN) containing an internal standard.[6][14]

  • Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[1]

Procedure:

  • Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared and diluted to the final working concentration (e.g., 1 µM) in the phosphate buffer.[3][6]

  • Reaction Mixture: Liver microsomes are diluted in the phosphate buffer to a final protein concentration of 0.5 mg/mL.[3][15] This mixture is added to wells of a 96-well plate.

  • Pre-incubation: The plate containing the microsomes and buffer is pre-incubated at 37°C for approximately 5-10 minutes.[2]

  • Initiation: The metabolic reaction is initiated by adding the pre-warmed NADPH cofactor solution to each well.[6][7] A control reaction is run in parallel without the NADPH cofactor to assess non-enzymatic degradation.[14][15]

  • Time Course Sampling: The plate is incubated at 37°C with shaking. Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[3][15]

  • Termination: The reaction at each time point is stopped by adding a volume of cold acetonitrile (containing an internal standard) to the aliquot.[7][14] This step also precipitates the microsomal proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.[14]

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated LC-MS/MS method.[1][6]

Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample.[2]

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The half-life (t½) is calculated using the formula: t½ = -0.693 / k .[2]

  • The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration) .[2]

Visualizations

The following diagrams illustrate the key processes involved in assessing metabolic stability.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis A Test Compound (1µM Final) E Incubation Plate T=0 T=5 T=15 T=30 T=45 min A->E B Liver Microsomes (0.5 mg/mL) B->E C NADPH Cofactor (1 mM) C->E Initiate Reaction D Phosphate Buffer (pH 7.4) D->E F Quench Reaction (Add Acetonitrile + IS) E:t0->F Sample E:t5->F E:t15->F E:t30->F E:t45->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H I Calculate t½ & CLint H->I

Caption: Workflow for an in vitro liver microsomal stability assay.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Parent Drug (Lipophilic) Metabolite Metabolite (More Polar) Drug->Metabolite CYP450 Enzymes (Oxidation, etc.) Conjugate Conjugated Metabolite (Water-Soluble) Metabolite->Conjugate Transferases (e.g., UGTs) Excretion Excretion (Urine/Bile) Conjugate->Excretion

Caption: Simplified pathway of hepatic drug metabolism.

References

Evaluating the Selectivity Profile of 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol is a synthetic compound belonging to the quinoline class of molecules. Quinoline derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential applications in oncology.[1] This guide aims to provide a comparative analysis of the selectivity profile of this compound against various biological targets, alongside alternative compounds. However, a comprehensive search of publicly available scientific literature and databases did not yield specific experimental data on the biological activity or selectivity profile of this compound.

Therefore, this guide will provide a general overview of the known biological activities of structurally related quinoline derivatives to offer a potential framework for evaluating this compound. The information presented below is based on the activities of analogous compounds and should be considered hypothetical until specific experimental data for the target compound becomes available.

Potential Biological Targets of Quinoline Derivatives

Quinoline-based compounds have been investigated for their potential to modulate various signaling pathways implicated in cancer progression. The biological activity of these derivatives is highly dependent on the nature and position of substituents on the quinoline core.

Table 1: Potential Biological Targets of Substituted Quinoline Derivatives

Target ClassSpecific ExamplesPotential Effect of InhibitionReference Compounds (Examples)
Receptor Tyrosine Kinases (RTKs)EGFR, VEGFR2Inhibition of cell proliferation, survival, and angiogenesisGefitinib, Lenvatinib
Non-Receptor Tyrosine KinasesSrc, AblInterference with cell signaling, proliferation, and motilityBosutinib, Dasatinib
Serine/Threonine KinasesPI3K/Akt/mTOR pathwayDownregulation of cell growth, proliferation, and survivalZSTK474 (PI3K inhibitor)
TopoisomerasesTopoisomerase I, Topoisomerase IIInduction of DNA damage and apoptosisCamptothecin, Irinotecan
TubulinMicrotubule polymerizationDisruption of mitosis and induction of apoptosisCombretastatin A-4
B-cell lymphoma 2 (Bcl-2) family proteinsBcl-2, Bcl-xLPromotion of apoptosisABT-737

Hypothetical Selectivity Profile and Comparison

Without experimental data, we can only speculate on the potential selectivity profile of this compound based on its structural features. The presence of two chlorine atoms at positions 6 and 8, and a trifluoromethyl group at position 2, could influence its binding affinity and selectivity for various protein kinases or other targets.

For a meaningful comparison, a standard panel of assays would be required. A typical approach involves screening the compound against a broad panel of kinases (e.g., a 96-kinase panel) to determine its inhibitory concentration (IC50) for each. The results would then be compared to known inhibitors.

Table 2: Hypothetical Kinase Selectivity Profile of this compound and Comparator Compounds (Illustrative Example)

Kinase TargetThis compound (IC50, nM)Compound A (Known EGFR inhibitor) (IC50, nM)Compound B (Known PI3K inhibitor) (IC50, nM)
EGFRData not available15>10,000
VEGFR2Data not available250>10,000
PI3KαData not available>10,00025
Akt1Data not available>10,000500
mTORData not available>10,000150
SrcData not available1,5008,000

This table is for illustrative purposes only. The IC50 values are hypothetical and intended to demonstrate how a selectivity profile would be presented.

Experimental Protocols for Determining Selectivity

To experimentally determine the selectivity profile of this compound, a series of standardized assays would be employed.

Kinase Inhibition Assays

A common method to assess kinase inhibition is through in vitro kinase assays.

Experimental Workflow: In Vitro Kinase Inhibition Assay

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Incubation Incubate kinase, substrate, ATP, and compound Compound_Prep->Incubation Kinase_Prep Prepare kinase, substrate, and ATP solution Kinase_Prep->Incubation Detection Measure kinase activity (e.g., luminescence, fluorescence) Incubation->Detection Analysis Calculate IC50 values Detection->Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Compound Preparation: this compound is serially diluted to a range of concentrations.

  • Reaction Setup: The compound dilutions are added to microplate wells containing a specific kinase, its substrate, and ATP.

  • Incubation: The reaction is incubated at a controlled temperature to allow for the enzymatic reaction to occur.

  • Detection: A detection reagent is added to measure the amount of phosphorylated substrate, which is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: The results are used to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).

Cellular Assays

To understand the effect of the compound in a biological context, cellular assays are performed.

Experimental Workflow: Cell Viability Assay (MTT Assay)

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_incubation Incubation cluster_viability_assay Viability Assessment Cell_Seeding Seed cancer cells in a 96-well plate Compound_Addition Add serial dilutions of the compound to the cells Cell_Seeding->Compound_Addition Cell_Incubation Incubate for 48-72 hours Compound_Addition->Cell_Incubation MTT_Addition Add MTT reagent Cell_Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance Formazan_Solubilization->Absorbance_Measurement

Caption: Workflow for a cell viability (MTT) assay.

Methodology:

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates.

  • Compound Treatment: After cell attachment, various concentrations of the test compound are added.

  • Incubation: Cells are incubated with the compound for a defined period (e.g., 48-72 hours).

  • MTT Assay: MTT reagent is added, which is converted to formazan by metabolically active cells.

  • Data Analysis: The amount of formazan is quantified by measuring the absorbance, which correlates with cell viability.

Signaling Pathway Visualization

Many quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for quinoline-based inhibitors.

Signaling Pathway: PI3K/Akt/mTOR Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

While this compound is commercially available, there is a notable absence of published data on its biological selectivity and mechanism of action. The information provided in this guide is based on the known activities of the broader class of quinoline derivatives and serves as a framework for potential evaluation. Rigorous experimental investigation, including broad-panel kinase screening and cellular assays, is necessary to elucidate the specific selectivity profile and therapeutic potential of this compound. Researchers interested in this molecule are encouraged to perform these studies to contribute to the understanding of its biological effects.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Quinoline-Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this heterocyclic motif have demonstrated significant potential across various therapeutic areas, including the development of novel anticancer agents.[1][2][3] The transition of a promising compound from laboratory assays to a potential clinical candidate involves rigorous evaluation of its performance both in controlled cellular environments (in vitro) and in living organisms (in vivo). This guide provides an objective comparison of the efficacy of select quinoline-based anticancer compounds, supported by experimental data, to highlight the crucial correlation between in vitro cytotoxicity and in vivo antitumor activity.

Data Presentation: A Comparative Analysis of Quinoline Derivatives

This section presents a comparative analysis of two distinct quinoline derivatives: 91b1 , a novel compound investigated for its anticancer properties through the downregulation of Lumican, and Anlotinib , an established multi-target tyrosine kinase inhibitor.[1][3] The data is summarized in the tables below to facilitate a clear comparison of their anticancer activities.

Table 1: In Vitro Cytotoxicity of Quinoline Compounds (IC50)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower values indicate higher potency.

CompoundCell LineCancer TypeIC50 (µM)
91b1 A549Lung Carcinoma9.85 ± 0.78[1]
AGSGastric Adenocarcinoma10.15 ± 0.92[1]
KYSE150Esophageal Squamous Cell Carcinoma9.50 ± 0.85[1]
KYSE450Esophageal Squamous Cell Carcinoma10.33 ± 1.02[1]
Anlotinib PC-9Non-Small Cell Lung Cancer8.06 ± 1.2[1]
HCC827Non-Small Cell Lung Cancer7.39 ± 0.81[1]
SKOV-3Ovarian Cancer~1.5[1]
Table 2: In Vivo Antitumor Efficacy of Quinoline Compounds

This table summarizes the effectiveness of the compounds in reducing tumor growth in animal models.

CompoundAnimal ModelTumor XenograftDosageTumor Growth Inhibition
91b1 Nude MiceKYSE45050 mg/kgSignificant reduction in tumor size[1][3]
Anlotinib Nude MicePC-9 LCSCs6 mg/kg/daySignificant inhibition of tumor growth[1]

Visualizing the Path to Efficacy

Understanding the underlying mechanisms and experimental processes is crucial for interpreting and comparing results. The following diagrams illustrate key concepts in the evaluation of quinoline compounds.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_progression Development invitro_screening Initial Screening (e.g., MTS/MTT Assay) cytotoxicity Cytotoxicity Assessment (IC50 Determination) invitro_screening->cytotoxicity mechanistic Mechanistic Studies (e.g., Apoptosis, Cell Cycle) cytotoxicity->mechanistic animal_model Animal Model Selection (e.g., Xenograft) mechanistic->animal_model Promising Candidates efficacy_testing Efficacy & Toxicity (Tumor Growth Inhibition) animal_model->efficacy_testing pk_pd Pharmacokinetics (PK)/ Pharmacodynamics (PD) efficacy_testing->pk_pd lead_optimization Lead Optimization pk_pd->lead_optimization Successful Validation clinical_trials Clinical Trials lead_optimization->clinical_trials EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Quinoline Quinoline Compound Quinoline->EGFR Inhibits EGF EGF EGF->EGFR

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol was not located. The following guidance is synthesized from safety data for structurally similar compounds, including other chlorinated and trifluoromethylated quinolines. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations. This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. The procedures outlined are critical for ensuring personal safety and environmental protection.

Hazard Profile and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be classified as a hazardous substance.[1][2][3] Primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory.

Hazard ClassGHS Hazard Statements (Anticipated)Required Personal Protective Equipment (PPE)
Skin Corrosion/IrritationH315: Causes skin irritation.[1][2]Gloves: Chemical-resistant gloves (e.g., nitrile).
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[1][2]Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]
Specific Target Organ ToxicityH335: May cause respiratory irritation.[1][2]Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is required.[3]
General Handling-Protective Clothing: Lab coat or other protective clothing to prevent skin contact.[3]

Waste Segregation and Collection Protocol

Proper segregation and collection of chemical waste are paramount to ensure safe handling and disposal.

Experimental Protocol:

  • Waste Segregation and Collection: Immediately upon completion of experimental work, segregate waste containing this compound.

  • Waste Container: Use a designated, properly labeled, and leak-proof container for solid waste. The container should be clearly marked as "Hazardous Waste" and include the chemical name and any associated hazard symbols.

  • Container Management: Waste containers should be kept closed when not in use.[1][2] Store the sealed container in a designated, well-ventilated, and secure waste accumulation area.[1][2][3]

  • Disposal Request: Arrange for the collection of the hazardous waste through your institution's EHS department.[3] Do not mix with other waste streams unless explicitly permitted by EHS.

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

Experimental Protocol:

  • Immediate Action: In case of a spill, ensure the area is well-ventilated and restrict access.[1][3]

  • Personal Protection: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Spill Containment and Cleanup:

    • For solid spills/powders: Carefully sweep or shovel the material into a suitable container for disposal, avoiding the creation of dust.[1][5]

    • For liquid spills/solutions: Use an inert absorbent material to contain the spill.[3]

  • Final Disposal: The container with the spilled material and any contaminated cleaning supplies must be sealed, labeled as hazardous waste, and disposed of through your institution's EHS department.[1][2][3]

Disposal Workflow

cluster_preparation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Disposal A Experiment Complete B Segregate Waste Containing This compound A->B C Place in Designated Hazardous Waste Container B->C D Securely Seal and Label Container C->D E Store in Ventilated Waste Accumulation Area D->E F Contact EHS for Waste Pickup E->F G Approved Waste Disposal Plant F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol (CAS No. 18706-23-5). Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required equipment.

Protection Level Equipment Specifications & Rationale
Primary Engineering Control Chemical Fume HoodAll handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
Respiratory Protection Air-Purifying RespiratorFor situations with potential for aerosol generation or if working outside a fume hood (not recommended), a full-face air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used.[1]
Hand Protection Double GlovingWear two pairs of chemically resistant gloves. Nitrile gloves are a common choice, but for prolonged contact with chlorinated aromatic compounds, Viton™ gloves may offer superior protection.[2][3] Gloves should be inspected before each use and changed immediately if contaminated.
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[1][4]
Body Protection Lab Coat / Chemical SuitA fully buttoned lab coat is the minimum requirement. For procedures involving larger quantities or a higher risk of exposure, a disposable chemical-resistant suit is recommended.[2]
Footwear Closed-toe ShoesSturdy, closed-toe shoes are required in any laboratory setting where hazardous chemicals are handled.[2]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from preparation to post-handling cleanup.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup A Verify Fume Hood Functionality B Don All Required PPE A->B C Prepare Work Area (e.g., absorbent liner) B->C D Weigh Solid Compound in Fume Hood C->D E Prepare Solution (add solid to solvent slowly) D->E F Conduct Experiment within Fume Hood E->F G Decontaminate Non-Disposable Equipment F->G H Wipe Down Fume Hood Surfaces G->H I Segregate and Dispose of Waste H->I J Remove PPE Carefully I->J K Wash Hands Thoroughly J->K

Caption: Workflow for handling this compound.

Methodology:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Cover the work surface with disposable, absorbent bench paper.[2]

    • Assemble all necessary equipment and reagents.

    • Don all personal protective equipment as outlined in the table above.[2]

  • Handling the Compound:

    • When weighing the solid, use a dedicated spatula and weighing vessel inside the fume hood to contain any dust.[2]

    • To prepare solutions, slowly add the solid this compound to the solvent to prevent splashing.

    • Keep containers with the chemical covered as much as possible during the experiment.

  • Post-Handling:

    • Decontaminate all non-disposable glassware and equipment with a suitable solvent within the fume hood. Collect the rinseate as hazardous liquid waste.

    • Wipe down the work surface of the fume hood.

    • Dispose of all contaminated materials as described in the disposal plan.[2]

    • Carefully remove PPE, avoiding cross-contamination. The outer gloves should be removed first.

    • Wash hands thoroughly with soap and water after removing PPE.[2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and exposure.

Waste Type Disposal Container Procedure
Solid Waste Labeled Hazardous Waste ContainerPlace all contaminated solid waste, including gloves, bench paper, and disposable labware, into a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Waste" or "Chlorinated Aromatic Waste".
Liquid Waste Labeled Hazardous Waste ContainerCollect all solutions containing this compound and any solvent used for decontamination in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this chemical down the drain. [2]
Waste Pickup Institutional EHSAll hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste pickup and disposal.

Hazard Information Summary:

  • Skin Irritation: Causes skin irritation.[5][6]

  • Eye Irritation: Causes serious eye irritation.[5][6]

  • Respiratory Irritation: May cause respiratory irritation.[5][6]

Always handle this compound with the assumption that it is hazardous and take all necessary precautions.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.